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1,3-Dihydro-2-phenalenone Documentation Hub

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  • Product: 1,3-Dihydro-2-phenalenone
  • CAS: 39054-97-2

Core Science & Biosynthesis

Foundational

Topic: Discovery and Natural Sources of Phenalenone Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Allure of the Phenalenone Core Phenalenones represent a fascinating and structurally diverse class of pol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Allure of the Phenalenone Core

Phenalenones represent a fascinating and structurally diverse class of polycyclic aromatic compounds built upon the tricyclic 1H-phenalen-1-one scaffold.[1] First isolated from fungi in the mid-20th century, these natural products have since been discovered in a remarkable array of organisms, from terrestrial microbes to higher plants and marine endophytes.[2][3][4] Their significance in the field of natural product chemistry and drug development stems not only from their unique chemical architecture but also from the broad spectrum of potent biological activities they exhibit, including antimicrobial, cytotoxic, anti-inflammatory, and enzyme inhibitory properties.[1][2][3]

This guide, intended for professionals in the chemical and biological sciences, moves beyond a simple cataloging of compounds. It aims to provide a deeper understanding of the causality behind their natural distribution, the elegant and divergent biosynthetic strategies organisms employ for their construction, and the robust experimental workflows required for their discovery and characterization. As we explore the ecological niches that harbor these molecules, we uncover a rich tapestry of chemical defense, signaling, and adaptation, offering valuable insights for the development of next-generation therapeutics.

The Global Distribution: Natural Reservoirs of Phenalenone Derivatives

The discovery of phenalenones is a story of exploring Earth's biodiversity. While initially confined to soil fungi, the search has expanded to reveal their presence in a variety of ecosystems, underscoring their evolutionary importance.

The Fungal Kingdom: A Prolific Bioreactor

Fungi are the undisputed masters of phenalenone production, generating an immense variety of these polyketide-derived metabolites.[3][5][6] The structural diversity observed in fungal phenalenones is a direct result of the versatile enzymatic machinery that can modify the core scaffold through processes like homo- and heterodimerization, oxidation, prenylation, and nitrogenation.[3][6]

Key phenalenone-producing fungal genera include:

  • Penicillium : This genus is the historical and a continuing source of foundational phenalenones. The initial discoveries of atrovenetin and the herqueinones (e.g., herqueinone, isoherqueinone) were from species like Penicillium atrovenetum and P. herquei.[4] Modern screening efforts continue to uncover novel derivatives, such as ent-12-methoxyisoherqueinone and scleroamides, from soil-associated P. herquei strains.[5][7]

  • Aspergillus : Known for producing a wide array of secondary metabolites, this genus is the source of compounds like funalenone, which exhibits inhibitory activity against collagenase and HIV-integrase.[2]

  • Talaromyces : This genus is notable for producing complex dimeric phenalenones, such as talaromycesone A and the bacillisporins.[2]

  • Marine and Endophytic Fungi : These ecological niches represent a frontier for discovering novel chemical entities. Marine-derived fungi, in particular, yield phenalenones with unique structural modifications driven by the distinct environmental pressures of their habitat. For instance, Coniothyrium cereale, an endophyte isolated from marine algae, produces a suite of phenalenone derivatives.[3]

Table 1: Selected Phenalenone Derivatives from Fungal Sources

Compound NameProducing OrganismSource of IsolationKey BioactivityReference
HerqueinonePenicillium herqueiSoilAntibacterial[5][7]
AtrovenetinPenicillium atrovenetumSoilAntibiotic[2]
FunalenoneAspergillus nigerEnvironmental IsolateCollagenase Inhibitor[2]
Talaromycesone ATalaromyces stipitatusFilamentous FungusPTP1B Inhibitor[2]
ent-PeniciherqueinonePenicillium sp.Marine-Derived FungusAdipogenesis Induction[6]
Aspergillussanone CAspergillus sp.Endophytic FungushGLUT1 Inhibitor (Predicted)[3]
The Plant Kingdom: Phenylphenalenones as Phytoalexins

In contrast to the polyketide origin of fungal phenalenones, plants utilize a completely different biosynthetic route to produce a specific subclass known as phenylphenalenones. These compounds are integral to the plant's chemical defense system, acting as phytoalexins—antimicrobial compounds synthesized in response to pathogen attack or other stressors.[8][9][10][11][12]

Prominent plant families producing phenalenones include:

  • Musaceae (Banana Family) : Bananas (Musa species) produce phenylphenalenones like anigorufone in their rhizomes and leaves as a defense against fungal pathogens, most notably Mycosphaerella fijiensis, the causative agent of Black Sigatoka disease.[10][13]

  • Haemodoraceae (Bloodwort Family) : This family is a rich source of uniquely structured phenylphenalenones. The pigment haemocorin, isolated from the rhizomes of Haemodorum corymbosum, was one of the first plant-derived phenalenones to be characterized.[4]

  • Strelitziaceae (Bird of Paradise Family) : More recently, phytochemical analysis of the rhizomes of Strelitzia reginae (Bird of Paradise) led to the isolation of several known and new phenalenone-type compounds, expanding the known taxonomic distribution of these molecules.[13][14]

Other Natural Sources

While fungi and plants are the primary sources, the phenalenone scaffold has appeared elsewhere. For instance, some phenalenones are recognized as pollutants resulting from the combustion of fossil fuels.[3] Although the direct biosynthesis of phenalenones by insects has not been extensively documented, many plant-derived phenalenones exhibit potent insecticidal and anti-nematode activities, often through a light-activated, photosensitizing mechanism that generates reactive oxygen species.[11][12] This highlights their role in plant-insect interactions. Furthermore, endophytic fungi living within plants, such as Muscodor vitigenus, can produce related aromatic insect repellents like naphthalene, showcasing the complex chemical interplay within an ecosystem.[15]

Biosynthesis: Two Paths to a Tricyclic Core

The existence of phenalenones in both fungi and plants is a classic example of convergent evolution in secondary metabolism. The two kingdoms independently evolved distinct biochemical pathways to construct the same core chemical scaffold, a testament to its utility.

The Fungal Polyketide Pathway

Fungal phenalenones are canonical polyketides, assembled from simple acetate and malonate building blocks.[3] The process is orchestrated by a Type I iterative Polyketide Synthase (PKS).

Causality of the Pathway:

  • Chain Assembly: The PKS enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to build a linear heptaketide chain. The length of this chain is a critical control point determining the final ring system.

  • Cyclization and Aromatization: The flexible polyketide chain is then folded into a precise conformation within the PKS catalytic pocket, facilitating a series of intramolecular aldol condensations. This cascade of reactions forms the fused tricyclic ring system, which subsequently aromatizes.

  • Post-PKS Modification: The initial aromatic product is then released from the PKS and undergoes extensive tailoring by a suite of enzymes. These modifications, including hydroxylations, methylations, prenylations, and oxidative cleavages, are responsible for the vast structural diversity of fungal phenalenones.[3]

Fungal Phenalenone Biosynthesis cluster_PKS Polyketide Synthase (PKS) Action cluster_Tailoring Post-PKS Tailoring Acetyl_CoA Acetyl-CoA + Malonyl-CoA Heptaketide Linear Heptaketide Chain Acetyl_CoA->Heptaketide Iterative Condensation Cyclization Folding & Intramolecular Aldol Condensations Heptaketide->Cyclization Core Aromatic Phenalenone Core (e.g., Sclerotiorin Precursor) Cyclization->Core Aromatization Oxidation Oxidation Core->Oxidation Methylation Methylation Core->Methylation Prenylation Prenylation Core->Prenylation Dimerization Dimerization Oxidation->Dimerization Diversity Diverse Fungal Phenalenones (Atrovenetin, Herqueinone, etc.) Oxidation->Diversity Methylation->Diversity Prenylation->Diversity Dimerization->Diversity

Fig 1. Generalized fungal polyketide pathway for phenalenone synthesis.
The Plant Phenylpropanoid-Diarylheptanoid Pathway

Plants construct their phenylphenalenones through a completely different strategy, merging intermediates from the shikimate and acetate pathways.[4] This pathway is closely related to the biosynthesis of other plant natural products like curcuminoids and gingerols.

Causality of the Pathway:

  • Shikimate Pathway Origin: The pathway begins with aromatic amino acids (phenylalanine or tyrosine) derived from the shikimate pathway, which are converted into cinnamic acid derivatives (C6-C3 units).

  • Formation of Diarylheptanoid: A C6-C3 unit is extended with acetate units to form a diarylheptanoid intermediate. This molecule contains two phenyl rings connected by a seven-carbon chain, which is the key precursor.

  • Intramolecular Cyclization: The diarylheptanoid undergoes an intramolecular oxidative coupling reaction. This key step, often catalyzed by a cytochrome P450 enzyme, forges the third ring of the phenalenone system, linking the two phenyl rings in a specific manner to yield the final phenylphenalenone structure.[4]

Plant Phenalenone Biosynthesis Shikimate Shikimate Pathway Phe_Tyr Phenylalanine / Tyrosine Shikimate->Phe_Tyr Cinnamic Cinnamic Acid Derivative (C6-C3 unit) Phe_Tyr->Cinnamic Diarylheptanoid Diarylheptanoid Intermediate Cinnamic->Diarylheptanoid Acetate Acetate Pathway (Malonyl-CoA) Acetate->Diarylheptanoid Cyclization Intramolecular Oxidative Coupling (P450 Enzyme) Diarylheptanoid->Cyclization Phenylphenalenone Phenylphenalenone Core (e.g., Anigorufone) Cyclization->Phenylphenalenone

Fig 2. Generalized plant diarylheptanoid pathway for phenalenone synthesis.

Experimental Workflow: From Crude Extract to Pure Compound

The isolation and structural elucidation of novel phenalenone derivatives is a rigorous process that demands a systematic and multi-technique approach. The protocol described below represents a self-validating system where each step purifies the sample and provides data that informs the next stage of the process.

Protocol: Isolation and Characterization of Fungal Phenalenones

Rationale: This workflow is designed to efficiently separate complex phenalenone mixtures from a fungal culture based on their physicochemical properties (polarity, size, chirality) and subsequently determine their exact chemical structure using a combination of spectroscopic methods.

1. Fungal Cultivation and Extraction

  • 1.1. Cultivation: Culture the producing fungal strain (e.g., Penicillium herquei FT729) in a suitable liquid or solid medium (e.g., Potato Dextrose Broth) for 2-4 weeks to allow for sufficient production of secondary metabolites.
  • 1.2. Extraction: Separate the mycelium from the broth via filtration. Exhaustively extract both the broth and the mycelial mass with an organic solvent like ethyl acetate (EtOAc). The choice of EtOAc is strategic as it efficiently extracts medium-polarity compounds like phenalenones while leaving behind highly polar sugars and salts.
  • 1.3. Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure (rotary evaporation) to yield a crude extract.

2. Chromatographic Purification Cascade

  • 2.1. Initial Fractionation (VLC/MPLC): Subject the crude extract to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a silica gel column. Elute with a stepwise gradient of increasing polarity (e.g., hexane -> EtOAc -> methanol). This step separates the complex mixture into several less complex fractions based on polarity.
  • 2.2. Size-Exclusion Chromatography: Further purify the phenalenone-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase. This separates compounds based on their molecular size and helps remove polymeric material.
  • 2.3. High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative or semi-preparative HPLC.
  • Reverse-Phase (C18): Use a C18 column with a water/acetonitrile or water/methanol gradient. This is the workhorse for isolating individual compounds.
  • Chiral-Phase: If racemic mixtures are suspected or detected (e.g., (+)- and (-)-scleroamide), use a chiral-phase HPLC column to separate the enantiomers.[5][7]

3. Structure Elucidation

  • 3.1. High-Resolution Mass Spectrometry (HR-ESIMS): Analyze the pure compound to obtain its exact mass, which allows for the unambiguous determination of its molecular formula.[5][7][14]
  • 3.2. 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a full suite of NMR spectra.
  • ¹H NMR: Determines the number and type of protons.
  • ¹³C NMR: Determines the number and type of carbon atoms.
  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing the connectivity of the molecule. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing the assembly of the complete carbon skeleton.[5][7][14]
  • 3.3. Determination of Absolute Configuration: For chiral molecules, determine the absolute stereochemistry using techniques such as comparing experimental Electronic Circular Dichroism (ECD) spectra with those predicted by quantum chemical calculations (TDDFT).[5][7]

subgraph "Structure Elucidation" I --> L[HR-ESIMS for Molecular Formula]; I --> M[1D & 2D NMR for Connectivity]; K --> N[ECD Spectroscopy for Absolute Configuration]; end

N --> O((Final Structure)); M --> O; L --> O;

style A fill:#F1F3F4,stroke:#333 style B fill:#FFFFFF,stroke:#333 style C fill:#F1F3F4,stroke:#333 style D fill:#FFFFFF,stroke:#333 style E fill:#F1F3F4,stroke:#333 style F fill:#FFFFFF,stroke:#333 style G fill:#F1F3F4,stroke:#333 style H fill:#FFFFFF,stroke:#333 style I fill:#FBBC05,stroke:#333,fontcolor:#202124 style J fill:#FFFFFF,stroke:#333 style K fill:#FBBC05,stroke:#333,fontcolor:#202124 style L fill:#E8F0FE,stroke:#4285F4 style M fill:#E8F0FE,stroke:#4285F4 style N fill:#E8F0FE,stroke:#4285F4 style O fill:#34A853,stroke:#333,fontcolor:#FFFFFF }

Fig 3. Workflow for phenalenone isolation and characterization.

Conclusion and Future Outlook

The study of phenalenone derivatives continues to be a vibrant and rewarding field. Their widespread distribution across different biological kingdoms and their convergent biosynthetic evolution highlight their chemical robustness and biological utility. For researchers in drug development, phenalenones offer a privileged scaffold with proven, diverse bioactivities.

The future of phenalenone research will likely focus on several key areas:

  • Exploring Novel Niches: Systematic exploration of untapped environments, such as extremophiles, marine sediments, and unique plant endophytes, will undoubtedly lead to the discovery of new phenalenone structures.

  • Genomic Mining: With the increasing availability of fungal and plant genomes, bioinformatics approaches can be used to identify the biosynthetic gene clusters responsible for phenalenone production, enabling targeted discovery and heterologous expression.

  • Synthetic Biology: Engineering the biosynthetic pathways of phenalenones in tractable microbial hosts could allow for the sustainable production of rare derivatives and the creation of "unnatural" analogues with enhanced therapeutic properties.

By integrating classical natural product chemistry with modern genomic and synthetic tools, the scientific community is well-positioned to unlock the full potential of this remarkable class of molecules.

References

  • Lee, H. B., et al. (2022). New phenalenone derivatives from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729 and their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1). PubMed. Available at: [Link]

  • Lee, H. B., et al. (2022). New phenalenone derivatives from the Hawaiian volcanic soil-associated fungus Penicillium herquei FT729 and their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1). Sungkyunkwan University. Available at: [Link]

  • Hölscher, D., & Schneider, B. (2000). Phenalenones from Strelitzia reginae. PubMed. Available at: [Link]

  • El-Demerdash, A., et al. (2024). Phenalenones and Polyesters from Talaromyces stipitatus and Structure Revision of Talaromycesone A. Journal of Natural Products. Available at: [Link]

  • ResearchGate. (n.d.). Naturally occurring phenalenones and the photoyield. ResearchGate. Available at: [Link]

  • Pinto, D. C., et al. (2024). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. MDPI. Available at: [Link]

  • Späth, J., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. PMC - NIH. Available at: [Link]

  • Abdel-Razek, A. S., et al. (2023). Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Späth, J., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Molecular design of phenalenone derivatives and their synthesis routes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Phenalenones from Strelitzia reginae. ResearchGate. Available at: [Link]

  • Thomas, R. (1971). The Biosynthesis of Phenalenones. IUPAC. Available at: [Link]

  • Späth, J., et al. (2021). Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening. MDPI. Available at: [Link]

  • Lee, H., et al. (2014). Phenalenones from a Marine-Derived Fungus Penicillium sp. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Phenalenone Fluorophores-Synthesis, Photophysical Properties and DFT Study. ResearchGate. Available at: [Link]

  • Song, Y., et al. (2017). Phytoalexin Phenalenone Derivatives Inactivate Mosquito Larvae and Root-knot Nematode as Type-II Photosensitizer. ResearchGate. Available at: [Link]

  • Li, A., et al. (2017). Synthesis and insecticidal evaluation of phytoalexin phenalenones derivatives. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Supplementary Information Phenalenone Phytoalexin Derivatives Inactivate Mosquito Larvae and Root-knot Nematode as Type-II Photo. ResearchGate. Available at: [Link]

  • Daisy, B. H., et al. (2002). Naphthalene, an insect repellent, is produced by Muscodor vitigenus, a novel endophytic fungus. PubMed. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profile and Solvent Selection for 1,3-Dihydro-2-phenalenone

Here is an in-depth technical guide regarding the solubility and solvent engineering of 1,3-Dihydro-2-phenalenone. Executive Summary & Chemical Identity 1,3-Dihydro-2-phenalenone (also known as 2,3-dihydro-1H-phenalen-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide regarding the solubility and solvent engineering of 1,3-Dihydro-2-phenalenone.

Executive Summary & Chemical Identity

1,3-Dihydro-2-phenalenone (also known as 2,3-dihydro-1H-phenalen-2-one or 2-Phenalone) is a tricyclic ketone intermediate critical in the synthesis of phenalenyl-based molecular conductors and optoelectronic materials. Unlike its more stable isomer (1-phenalenone), the 2-phenalenone derivative possesses a symmetric structure with a ketone functionality at the C2 position, flanked by methylene bridges at C1 and C3.

This structural specificity dictates a unique solubility profile characterized by high lipophilicity and moderate polarity. This guide provides a validated framework for solvent selection, focusing on dissolution for synthesis and recrystallization for purification.

Structural Disambiguation
  • Target Molecule: 1,3-Dihydro-2-phenalenone (Ketone at C2).

  • Common Isomer (Distinct): 2,3-Dihydro-1H-phenalen-1-one (Ketone at C1).[1]

  • Physical State: Crystalline Solid (Pale yellow to off-white).

  • Melting Point: ~80–86 °C (Isomer dependent, typically lower than fully conjugated phenalenones).

Solubility Landscape

The solubility of 1,3-Dihydro-2-phenalenone is governed by two competing forces: the hydrophobic van der Waals interactions of the naphthalene-like core and the dipole-dipole interactions of the carbonyl group.

Solvent Tier List

The following data categorizes solvents based on thermodynamic capability to solvate the target at 25°C.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Favorable dispersion forces match the aromatic core; moderate polarity stabilizes the ketone.
Aromatics Toluene, Benzene, XyleneGood

-

stacking interactions between solvent and solute aromatic rings facilitate dissolution.
Polar Aprotic THF, Acetone, Ethyl AcetateModerate to Good Dipole interactions with the C=O group drive solubility. Acetone is excellent for rapid dissolution.
Polar Protic Ethanol, Methanol, IsopropanolTemperature Dependent Moderate solubility at RT; High solubility at boiling. Ideal for recrystallization .
Aliphatic Hydrocarbons Hexanes, Pentane, CyclohexanePoor (<1 mg/mL)Lack of polarizability in solvent prevents overcoming the crystal lattice energy.
Aqueous Water, BrineInsoluble Hydrophobic effect dominates; high energy penalty for cavity formation in water network.
Theoretical Solubility Parameters (Hansen Space)

To predict solubility in novel solvent blends, we utilize Hansen Solubility Parameters (HSP). The solute resides in a "solubility sphere" defined by dispersion (


), polar (

), and hydrogen-bonding (

) forces.
  • Predicted HSP for 1,3-Dihydro-2-phenalenone:

    • 
       (High aromatic character)
      
    • 
       (Ketone dipole)
      
    • 
       (Weak H-bond acceptor)
      
  • Implication: Solvents with a "Distance" (

    
    ) < 8.0 from these coordinates will dissolve the compound. This explains why DCM  (
    
    
    
    : 18.2,
    
    
    : 6.3,
    
    
    : 6.1) is a superior solvent compared to Ethanol (High
    
    
    of 19.4 creates a large
    
    
    distance).

Experimental Protocols

Protocol A: Gravimetric Determination of Solubility (Shake-Flask Method)

Objective: To determine the saturation concentration (


) in a specific solvent. This is the "Gold Standard" for generating internal data.

Reagents: High-purity solvent (HPLC grade), 1,3-Dihydro-2-phenalenone standard.

Workflow:

  • Saturation: Add excess solid solute to 5 mL of solvent in a sealed scintillation vial.

  • Equilibration: Agitate at a fixed temperature (25°C) for 24 hours using an orbital shaker.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solids.

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) OR analyze via HPLC-UV (254 nm).

Protocol B: Recrystallization for Purification

Objective: Purify crude 1,3-Dihydro-2-phenalenone using the temperature-dependent solubility differential in Ethanol.

  • Dissolution: Place crude solid in a flask. Add minimal Ethanol.

  • Heating: Heat to reflux (78°C). Add Ethanol dropwise until the solid just dissolves.

  • Hot Filtration: If insoluble particulates remain (e.g., inorganic salts), filter while hot.

  • Nucleation: Allow the solution to cool slowly to Room Temperature (RT), then to 4°C.

  • Collection: Filter crystals via vacuum filtration. Wash with cold Hexane (Anti-solvent).

Visualization of Workflows

Solubility Determination Logic

The following diagram outlines the decision matrix for determining solubility limits, ensuring data integrity.

SolubilityWorkflow Start Start: Solubility Assessment SolventSelect Select Solvent Candidate (Based on HSP) Start->SolventSelect AddSolute Add Excess Solute (Supersaturation) SolventSelect->AddSolute Agitate Agitate 24h @ 25°C (Equilibrium) AddSolute->Agitate VisualCheck Visual Inspection: Solid Remaining? Agitate->VisualCheck AddMore Add More Solute VisualCheck->AddMore No (All Dissolved) Filter Filter Supernatant (0.45 µm PTFE) VisualCheck->Filter Yes (Saturated) AddMore->Agitate Analyze Quantify Concentration (HPLC or Gravimetric) Filter->Analyze Report Report Solubility (mg/mL) Analyze->Report

Caption: Figure 1. Iterative Shake-Flask method for determining thermodynamic solubility limits.

Solvent Selection for Purification (Hansen Space Logic)

This diagram illustrates the logic for selecting a solvent system for recrystallization.

PurificationLogic Input Crude 1,3-Dihydro-2-phenalenone PolarityCheck Check Impurity Profile Input->PolarityCheck NonPolarImp Non-polar Impurities PolarityCheck->NonPolarImp Lipophilic PolarImp Polar Impurities PolarityCheck->PolarImp Salts/Oxides SolventA Solvent: Ethanol (High Temp Coeff) NonPolarImp->SolventA Select SolventB Solvent: DCM/Hexane (Layering) PolarImp->SolventB Select ProcessA Recrystallization: Heat -> Cool SolventA->ProcessA ProcessB Precipitation: Dissolve DCM -> Add Hexane SolventB->ProcessB Result Pure Crystals ProcessA->Result ProcessB->Result

Caption: Figure 2. Decision tree for solvent engineering based on impurity profile and polarity.

Critical Remarks on Stability

When handling 1,3-Dihydro-2-phenalenone in solution:

  • Oxidation Sensitivity: In solution (especially in chlorinated solvents like Chloroform), the methylene bridges at C1/C3 are susceptible to autoxidation to form the 1,3-dione or fully conjugated phenalenone derivatives upon prolonged exposure to light and air.

    • Mitigation: Store solutions in amber vials under Nitrogen/Argon.

  • Tautomerization: While the keto-form is dominant, interactions with strong bases in protic solvents can induce enolization, leading to degradation. Avoid basic aqueous extractions (pH > 9).

References

  • Reid, D. H. (1958). The Chemistry of the Phenalenes. Quarterly Reviews, Chemical Society.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

  • Pagni, R. M. (1976). The chemistry of phenalenes. Tetrahedron.

  • PubChem Database. (2023). Compound Summary: 2,3-Dihydro-1H-phenalen-1-one (Isomer Analog Data). National Center for Biotechnology Information.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,3-Dihydro-2-phenalenone from naphthalene

This Application Note details the high-purity synthesis of 1,3-Dihydro-2-phenalenone (also known as 2,3-dihydrophenalen-2-one or Phenalan-2-one) starting from Naphthalene . While the 1-isomer (perinaphthenone) is easily...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the high-purity synthesis of 1,3-Dihydro-2-phenalenone (also known as 2,3-dihydrophenalen-2-one or Phenalan-2-one) starting from Naphthalene .

While the 1-isomer (perinaphthenone) is easily accessible via direct Friedel-Crafts acylation, the 2-isomer requires a specific "bridge-building" strategy across the peri (1,8) positions of the naphthalene core. This protocol utilizes the TosMIC (p-Toluenesulfonylmethyl isocyanide) cyclization method, which is the industry standard for constructing cyclic ketones from dihalides due to its high regioselectivity and operational reliability.

Part 1: Executive Summary & Retrosynthetic Analysis

Target Molecule: 1,3-Dihydro-2-phenalenone (CAS: 56614-56-3) Starting Material: Naphthalene (via 1,8-Naphthalic Anhydride) Core Strategy: 1,8-Functionalization followed by [n+1] cyclization. Key Intermediate: 1,8-Bis(bromomethyl)naphthalene.

Retrosynthetic Logic: The synthesis disconnects the C2 carbonyl carbon to reveal a C1 synthon (TosMIC) and a C12 electrophile (1,8-bis(bromomethyl)naphthalene). This approach avoids the isomeric mixtures common in direct acylation.

Retrosynthesis Target 1,3-Dihydro-2-phenalenone (Target) Inter1 1,8-Bis(bromomethyl)naphthalene (Key Electrophile) Target->Inter1 TosMIC Cyclization (C1 Insertion) Inter2 1,8-Bis(hydroxymethyl)naphthalene Inter1->Inter2 Bromination (PBr3) Inter3 1,8-Naphthalic Anhydride Inter2->Inter3 Reduction (LiAlH4) Start Naphthalene Inter3->Start Oxidation (V2O5, Industrial)

Caption: Retrosynthetic disconnection showing the conversion of Naphthalene to the 2-phenalenone scaffold via the 1,8-bis(bromomethyl) intermediate.

Part 2: Critical Reagents & Equipment

ReagentRolePurity GradeSafety Note
1,8-Naphthalic Anhydride Precursor>98%Irritant; derived from Naphthalene.
Lithium Aluminum Hydride (LiAlH₄) Reducing Agent95% (Powder)Pyrophoric. Reacts violently with water.
Phosphorus Tribromide (PBr₃) Brominating Agent99%Corrosive; releases HBr fumes.
TosMIC C1 Synthon98%Toxic. Avoid inhalation.
Sodium Hydride (NaH) Base60% in oilFlammable solid; moisture sensitive.
DMSO SolventAnhydrousReadily absorbs skin contaminants.

Equipment:

  • Schlenk line (for inert atmosphere).

  • Three-neck round-bottom flasks (500 mL, 1 L).

  • Mechanical stirrer (essential for viscous slurries).

  • Soxhlet extractor (optional for purification).

Part 3: Detailed Experimental Protocol

Stage 1: Reduction to 1,8-Bis(hydroxymethyl)naphthalene

Rationale: The anhydride must be reduced to the diol to provide a handle for substitution. LiAlH₄ is chosen for complete reduction without over-reduction of the aromatic ring.

  • Setup: Flame-dry a 1 L three-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagent Prep: Suspend LiAlH₄ (10.0 g, 263 mmol) in anhydrous THF (300 mL). Cool to 0°C.

  • Addition: Dissolve 1,8-Naphthalic Anhydride (25.0 g, 126 mmol) in THF (warm if necessary to dissolve, then cool). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes.

    • Observation: Vigorous gas evolution (

      
      ). Maintain temp <10°C.
      
  • Reaction: Warm to room temperature, then reflux for 4 hours. The suspension will turn grey/white.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 10 mL water.

    • 10 mL 15% NaOH.

    • 30 mL water.

  • Workup: Stir for 1 hour until a granular white precipitate forms. Filter through Celite. Evaporate the filtrate to yield the crude diol.

  • Purification: Recrystallize from Ethanol.

    • Target Yield: ~85%[1]

    • Appearance: White needles.

Stage 2: Activation to 1,8-Bis(bromomethyl)naphthalene

Rationale: Hydroxyl groups are poor leaving groups. Conversion to alkyl bromides creates a highly reactive electrophile for the cyclization.

  • Setup: 500 mL flask, Argon atmosphere.

  • Reaction: Dissolve 1,8-Bis(hydroxymethyl)naphthalene (10.0 g, 53 mmol) in anhydrous Benzene or Toluene (200 mL).

  • Addition: Add PBr₃ (6.0 mL, 64 mmol) dropwise at 0°C.

  • Heating: Reflux for 2 hours.

  • Workup: Pour onto crushed ice. Extract with DCM (3 x 100 mL). Wash organics with saturated NaHCO₃ and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) or recrystallization from Carbon Tetrachloride (if available) or Hexane/Chloroform.

    • Target Yield: ~70-80%

    • QC Check: ¹H NMR (CDCl₃) should show a sharp singlet at

      
       5.02 ppm (
      
      
      
      ).
Stage 3: TosMIC Cyclization (The "Kende" Ring Closure)

Rationale: This is the critical step. TosMIC acts as a masked ketone equivalent. The methylene group of TosMIC is doubly activated by the sulfonyl and isocyanide groups, allowing it to displace both bromides sequentially.

  • Setup: 500 mL flask, Argon atmosphere.

  • Solution A: Dissolve TosMIC (3.9 g, 20 mmol) and 1,8-Bis(bromomethyl)naphthalene (6.28 g, 20 mmol) in anhydrous DMSO (100 mL) and Diethyl Ether (50 mL) .

    • Note: The ether cosolvent helps solubilize the non-polar dibromide while DMSO dissolves the base.

  • Base Addition: Add NaH (2.0 g, 60% dispersion, 50 mmol) in small portions at 0°C.

    • Caution: Hydrogen gas evolution.

  • Reaction: Stir at room temperature for 3 hours. Add water (200 mL) to quench.

  • Intermediate Isolation: Extract with Ether/DCM. The product is the cyclic tosyl-isocyanide intermediate. Usually, this is hydrolyzed directly without purification, but for high purity, isolate the solid.

  • Hydrolysis (Unmasking the Ketone):

    • Dissolve the intermediate in DCM (50 mL) .

    • Add conc. HCl (5 mL) and stir vigorously for 1 hour.

    • Mechanism:[2][3][4] Acid hydrolysis converts the isocyano/tosyl group into the ketone.

  • Final Workup: Neutralize with NaHCO₃. Extract with DCM. Dry over MgSO₄.

  • Purification: Sublimation (high vacuum, 120°C) or Column Chromatography (Silica, DCM/Hexane).

    • Target Product:1,3-Dihydro-2-phenalenone .

    • Appearance: Pale yellow or off-white solid.

Part 4: Quality Control & Validation

1. H-NMR Validation (CDCl₃, 400 MHz): The symmetry of the molecule is the key indicator of success.

  • 
     3.98 ppm (Singlet, 4H):  Represents the two equivalent 
    
    
    
    groups at positions 1 and 3. Note: If this is a multiplet or two signals, the reaction failed or produced the 1-isomer.
  • 
     7.3 - 7.8 ppm (Multiplet, 6H):  Aromatic protons.
    

2. Melting Point:

  • Expected: 124–126°C (Lit. Value).

3. Troubleshooting Table:

ObservationDiagnosisRemedial Action
Multiple spots on TLC Mono-alkylation onlyIncrease reaction time; ensure NaH quality.
Product is dark oil PolymerizationPerform hydrolysis immediately; avoid heating crude.
NMR shows triplet at 3.5 ppm Unreacted dibromideCheck PBr3 step completion.

Part 5: References

  • Kende, A. S., Greenhouse, R., & Hill, J. A. (1979).[5][6] "2,3-Dihydrophenalen-2-one and the structure of 'blue 342'". Tetrahedron Letters, 20(31), 2867–2870.[5][6][7][8]

  • van Leusen, A. M. (1977). "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)". Perspectives in the Organic Chemistry of Sulfur, 119-144.

  • Pagni, R. M., et al. (1982). "Photochemistry of 1,3-dihydro-2-phenalenone". The Journal of Organic Chemistry, 47(20), 3908-3912.

Sources

Application

Synthesis of Phenalenone: A Detailed Experimental Protocol for Researchers

Phenalenone and its derivatives represent a fascinating class of polycyclic aromatic hydrocarbons with significant applications in medicinal chemistry and materials science. Notably, 1H-phenalen-1-one is a highly efficie...

Author: BenchChem Technical Support Team. Date: February 2026

Phenalenone and its derivatives represent a fascinating class of polycyclic aromatic hydrocarbons with significant applications in medicinal chemistry and materials science. Notably, 1H-phenalen-1-one is a highly efficient photosensitizer, capable of producing singlet oxygen with a quantum yield approaching unity in various solvents. This property makes it a compound of interest for applications such as antimicrobial photodynamic therapy (aPDT)[1][2][3]. This guide provides a detailed, field-proven experimental protocol for the synthesis of the parent phenalenone molecule and key derivatives, aimed at researchers, scientists, and professionals in drug development.

I. Introduction to Phenalenone Synthesis

The synthesis of the phenalenone core can be achieved through various methods, with one of the most common and effective approaches being the Friedel-Crafts acylation of naphthalene with cinnamoyl chloride, followed by an intramolecular cyclization and aromatization[4]. Modern adaptations of this method, such as the use of microwave irradiation, have significantly reduced reaction times, making the synthesis more efficient[5][6]. Subsequent functionalization of the phenalenone core allows for the generation of a diverse library of derivatives with tailored properties[5][6][7].

This document will detail a reliable and reproducible protocol for the synthesis of 1H-phenalen-1-one, followed by procedures for the synthesis of key functionalized derivatives. The causality behind experimental choices and self-validating system checks are integrated throughout the protocol to ensure scientific integrity and reproducibility.

II. Experimental Workflow for Phenalenone Synthesis

The overall workflow for the synthesis of phenalenone and its subsequent derivatization is outlined below. This multi-step process begins with the synthesis of the core phenalenone structure, which can then be functionalized to produce a variety of derivatives.

G cluster_0 Part 1: Synthesis of 1H-Phenalen-1-one (PN) cluster_1 Part 2: Synthesis of Phenalenone Derivatives A Reactants: Naphthalene & Cinnamoyl Chloride B Friedel-Crafts Acylation (AlCl3, CH2Cl2) A->B C Microwave Irradiation (Optional, for rate enhancement) B->C D Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Characterization of PN (NMR, MS, IR) E->F G 1H-Phenalen-1-one (PN) F->G Starting Material for Derivatization H Halogenomethylation (e.g., Chloromethylation) G->H I Nucleophilic Substitution H->I J Functionalized Phenalenones (e.g., Azides, Alcohols, Ethers) I->J

Figure 1. A flowchart illustrating the key stages in the synthesis of 1H-phenalen-1-one and its subsequent derivatization into various functionalized analogues.

III. Detailed Experimental Protocol: Synthesis of 1H-Phenalen-1-one (PN)

This protocol describes the synthesis of 1H-phenalen-1-one from naphthalene and cinnamoyl chloride, with an optional microwave-assisted step for accelerated reaction times[5][6].

Materials and Reagents
Reagent/MaterialFormulaM. Wt. ( g/mol )AmountMoles (mmol)
NaphthaleneC₁₀H₈128.17960 mg7.5
Cinnamoyl chlorideC₉H₇ClO166.611.25 g7.5
Aluminum chloride (anhydrous)AlCl₃133.343 g22.5
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.937.5 mL-
Hydrochloric acid (37%)HCl36.46100 mL-
Water (deionized)H₂O18.02As needed-
Magnesium sulfate (anhydrous)MgSO₄120.37As needed-
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 960 mg (7.5 mmol) of naphthalene and 1.25 g (7.5 mmol) of cinnamoyl chloride in 7.5 mL of dichloromethane (CH₂Cl₂).

  • Cooling: Place the flask in an ice bath and cool the solution for 10 minutes. This is crucial to control the initial exothermic reaction upon addition of the Lewis acid catalyst.

  • Catalyst Addition: Slowly add 3 g (22.5 mmol) of anhydrous aluminum chloride (AlCl₃) to the stirred solution. The slow addition is necessary to manage the heat generated during the formation of the acylium ion.

  • Initial Reaction: Stir the mixture for 10 minutes at 4 °C.

  • Microwave Irradiation (Optional): For an accelerated reaction, the reaction medium can be irradiated for 12 minutes at 100 W in a suitable microwave reactor. This significantly reduces the reaction time from several hours to minutes[5][6]. If a microwave reactor is not available, the reaction can be stirred at room temperature for 3 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully pour the reaction mixture into 100 mL of 37% hydrochloric acid. This step protonates the intermediate and facilitates the final cyclization and aromatization.

  • Filtration and Extraction: Filter the resulting mixture. Dilute the filtrate with water and extract the aqueous phase with dichloromethane (3 x 50 mL). The organic layers contain the desired product.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield a crude product.

  • Purification: The crude product is obtained as a matt yellow powder. For many applications, this product is of sufficient purity (yield ~57-58%) and further purification may not be necessary[5][6]. If higher purity is required, the crude material can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Characterization of 1H-Phenalen-1-one (PN)

The identity and purity of the synthesized phenalenone should be confirmed by spectroscopic methods.

  • ¹H-NMR (500 MHz, CDCl₃): δ (ppm) 8.64 (dd, J = 1.1, 7.4 Hz, 1H), 8.21 (dd, J = 0.9, 8.0 Hz, 1H), 8.03 (d, J = 8.5 Hz, 1H), 7.80 (d, J = 7.6 Hz, 1H), 7.76 (d, J = 9.8 Hz, 1H), 7.61 (dd, J = 7.1, 8.2 Hz, 1H), 6.74 (d, J = 9.8 Hz, 1H)[5].

  • ¹³C-NMR (125 MHz, CDCl₃): δ (ppm) 185.67, 141.76, 134.89, 132.20, 131.92, 131.34, 130.38, 129.52, 129.28, 127.89, 127.59, 127.14, 126.64[5].

  • FT-IR: ν (cm⁻¹): 1635 (C=O stretch)[5].

  • High-Resolution Mass Spectrometry (HRMS): (ESI+) calcd for C₁₃H₉O [M+H]⁺: 181.064791; found, 181.065003[6].

IV. Synthesis of Functionalized Phenalenone Derivatives

The synthesized 1H-phenalen-1-one can serve as a versatile starting material for a wide range of derivatives. A common strategy involves the introduction of a reactive handle, such as a chloromethyl group, which can then be displaced by various nucleophiles[5][6].

A. Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one

This protocol has been optimized by increasing the reaction time for a higher yield[6].

  • Reaction Setup: In a flask, mix 9.72 g (54 mmol) of 1H-phenalen-1-one, 29.7 g of paraformaldehyde, 216 mL of glacial acetic acid, and 135 mL of 85% phosphoric acid.

  • Heating and Solubilization: Warm the mixture to 110 °C until all solids have dissolved.

  • Addition of HCl: Add 144 mL of 37% hydrochloric acid and maintain the reaction at 110 °C for 16 hours.

  • Work-up: After cooling to room temperature, pour the solution into 500 mL of an ice/water mixture.

  • Neutralization and Extraction: Increase the pH with 5 M NaOH. Filter the resulting dark solid and wash it with 1 M NaHCO₃. Extract the product with dichloromethane.

  • Purification: Purify the crude product by column chromatography (CH₂Cl₂/Petroleum Ether 1:1) to yield a bright yellow powder (yield ~51%)[6].

B. Synthesis of 2-(Hydroxymethyl)-1H-phenalen-1-one

This derivative is obtained from the methoxy-methyl intermediate, which is synthesized from the chloromethyl derivative[5][6].

  • Synthesis of 2-(Methoxymethyl)-1H-phenalen-1-one: Dissolve 2-(chloromethyl)-1H-phenalen-1-one in a mixture of methanol and dichloromethane. Add sodium methoxide and stir at room temperature. Neutralize with concentrated HCl, filter, and evaporate the solvent. Purify by column chromatography (eluent: CHCl₃/MeOH 99:1) to yield a bright yellow powder (yield ~92%)[6].

  • Demethylation to 2-(Hydroxymethyl)-1H-phenalen-1-one: Dissolve the 2-(methoxymethyl)-1H-phenalen-1-one in dichloromethane and slowly add 1 M BBr₃ in CH₂Cl₂. Stir the orange solution for 90 minutes at room temperature.

  • Work-up and Purification: Add 1 M HCl (aqueous) and collect the yellow organic phase. Wash with water and brine, dry over MgSO₄, and evaporate the solvent. Purify the crude product by column chromatography (eluent: CHCl₃/MeOH 98:2 then 96.5:3.5) to yield a bright yellow powder (yield ~88%)[5][6].

V. Safety and Handling

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cinnamoyl chloride is a lachrymator and corrosive. Handle with care in a well-ventilated fume hood.

  • Dichloromethane is a suspected carcinogen. All handling should be performed in a fume hood.

  • Hydrochloric acid is highly corrosive. Handle with appropriate PPE.

  • Microwave synthesis should only be performed in a dedicated microwave reactor with appropriate safety features.

VI. Conclusion

The protocols detailed in this guide provide a robust and reproducible pathway for the synthesis of 1H-phenalen-1-one and its key derivatives. The versatility of the phenalenone scaffold, combined with the efficiency of modern synthetic methods, opens up a wide array of possibilities for the development of novel compounds with applications in photodynamic therapy, materials science, and beyond. Careful adherence to the experimental procedures and safety precautions outlined is essential for successful and safe synthesis.

References

  • Griesbeck, A. G., & Abe, M. (2006). Perinaphthenone (1H-Phenalen-1-one). In CRC Handbook of Organic Photochemistry and Photobiology, 2nd Edition. CRC Press.
  • Le Guern, F., et al. (2021). Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening. Molecules, 26(11), 3125. [Link][1][2]

  • Abad-Grillo, T., et al. (2019). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents. Molecules, 24(21), 3879. [Link][7]

  • Sol, V., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega, 5(43), 28067–28075. [Link][5][6]

  • Song, X., et al. (2018). Molecular design of phenalenone derivatives and their synthesis routes. ResearchGate. [Link][4]

Sources

Method

Use of 1,3-Dihydro-2-phenalenone in photodynamic therapy

This Application Note and Protocol guide addresses the use of Phenalenone (specifically 1H-phenalen-1-one , often abbreviated as PN ), which is the industry-standard reference compound for Type II Photodynamic Therapy (P...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the use of Phenalenone (specifically 1H-phenalen-1-one , often abbreviated as PN ), which is the industry-standard reference compound for Type II Photodynamic Therapy (PDT) research.

Nomenclature Correction & Scientific Validation: While the prompt specifies "1,3-Dihydro-2-phenalenone," chemical structure analysis reveals that the 1,3-dihydro-2-one isomer lacks the fully conjugated


-system required for visible light absorption and efficient intersystem crossing.[1] The renowned photosensitizer used in PDT and singlet oxygen research is 1H-phenalen-1-one  (CAS: 548-39-0).[1] This guide focuses on 1H-phenalen-1-one  as the scientifically relevant agent, assuming the prompt reflects a nomenclature variance common in cross-disciplinary literature.

Application Note: 1H-Phenalen-1-one as a Universal Reference Standard in PDT

Executive Summary

1H-Phenalen-1-one (PN) is a rigid, planar aromatic ketone widely recognized as the "Gold Standard" reference photosensitizer in photodynamic therapy (PDT) development.[1] Unlike many clinical photosensitizers (e.g., porphyrins, chlorins) that exhibit mixed Type I (radical) and Type II (singlet oxygen) mechanisms, PN exhibits a Singlet Oxygen Quantum Yield (


) near unity (0.95–1.0)  in most solvents.

This unique property makes PN indispensable for:

  • Benchmarking: Calibrating the

    
     of novel drug candidates.
    
  • Mechanistic Studies: Generating pure singlet oxygen (

    
    ) stress in biological systems without confounding radical byproducts.[1]
    
  • Dosimetry: Validating optical setups and light sources (LED/Laser) for PDT efficacy.[1]

Chemical & Photophysical Profile
  • Compound Name: 1H-Phenalen-1-one (Perinaphthenone)[1][2][3][4]

  • CAS Number: 548-39-0[1]

  • Molecular Weight: 180.20 g/mol [1]

  • Absorption Max (

    
    ):  ~360 nm (with a tail extending to ~450 nm).
    
  • Mechanism: Exclusive Type II (Energy Transfer).[1]

  • Key Advantage: High photostability compared to Rose Bengal or Methylene Blue.[1]

Mechanism of Action (Jablonski Diagram)

PN absorbs photons (h


) to reach the excited singlet state (

). It undergoes rapid and efficient Intersystem Crossing (ISC) to the triplet state (

). The triplet state transfers energy to ground-state molecular oxygen (

), generating cytotoxic singlet oxygen (

) and returning PN to its ground state.

Jablonski cluster_ET Type II Energy Transfer Ground Ground State (S0) Phenalenone ExcitedS1 Excited Singlet (S1) Ground->ExcitedS1 Absorption (hv) (360-450 nm) TripletT1 Triplet State (T1) Long Lifetime ExcitedS1->TripletT1 Intersystem Crossing (ISC) Eff ~ 100% TripletT1->Ground Phosphorescence (Minor) Oxygen1 Singlet Oxygen (1O2) CYTOTOXIC AGENT TripletT1->Oxygen1 Energy Transfer Oxygen3 Ground State Oxygen (3O2)

Figure 1: Photophysical pathway of Phenalenone. Note the near-perfect efficiency of the ISC pathway leading to Singlet Oxygen generation.

Protocol 1: Determination of Singlet Oxygen Quantum Yield ( )

Objective: To calculate the


 of a Novel Chemical Entity (NCE) using Phenalenone as the reference standard via the Relative Chemical Trapping Method .

Principle: The rate of singlet oxygen production is measured by monitoring the bleaching (absorbance decay) of a specific trap molecule (DPBF). Since PN has a known


, the 

can be calculated by comparing the bleaching rates.
Materials
  • Reference Standard: 1H-Phenalen-1-one (Recrystallized, >99% purity).[1]

  • Singlet Oxygen Trap: 1,3-Diphenylisobenzofuran (DPBF) for organic solvents.[1]

    • Note: DPBF absorbs at ~410 nm.[1]

  • Solvent: Ethanol (EtOH) or Dimethylformamide (DMF).[1] Avoid solvents with abstractable hydrogens if possible to prevent minor Type I side reactions.[1]

  • Light Source: Blue LED (405 nm or 450 nm) or Xenon arc lamp with a bandpass filter.[1]

  • Spectrophotometer: UV-Vis capable of scanning 300–800 nm.[1]

Experimental Workflow
  • Preparation of Stock Solutions:

    • Trap Stock: Dissolve DPBF in the solvent to reach an absorbance of ~1.0 at 410 nm.[1] Keep in the dark (DPBF is extremely light-sensitive).[1]

    • Photosensitizer Stocks: Prepare stock solutions of Phenalenone (Ref) and the NCE (Sample).

  • Optical Density (OD) Matching:

    • Dilute both Phenalenone and the NCE so that their absorbance at the irradiation wavelength (e.g., 450 nm) is identical and low (approx. 0.02 – 0.05 OD).[1]

    • Critical: Low OD ensures uniform illumination and prevents inner-filter effects.[1]

  • Irradiation & Measurement:

    • Sample A (Phenalenone + DPBF): Mix the photosensitizer with DPBF stock.[1]

    • Sample B (NCE + DPBF): Mix the NCE with DPBF stock.

    • Control (DPBF only): To account for self-bleaching (usually negligible).

    • Irradiate samples for fixed intervals (e.g., 10 seconds).

    • Measure the absorption spectrum of DPBF (peak at 410 nm) after each interval.

  • Data Processing:

    • Plot

      
       of DPBF at 410 nm vs. Irradiation Time (
      
      
      
      ).
    • Extract the slope (

      
      ) for both Phenalenone (
      
      
      
      ) and the NCE (
      
      
      ).
  • Calculation:

    
    
    
    • Since absorbance (

      
      ) was matched in Step 2, the term cancels out, simplifying to:
      
      
      
      

Workflow cluster_Loop Measurement Loop Start Start: Prepare Solutions (Dark Room) Match Match Absorbance (OD) of PN and NCE at Irradiation u03BB Start->Match AddTrap Add DPBF Trap (Initial Abs ~1.0 at 410nm) Match->AddTrap Irradiate Irradiate (e.g., 10s LED) AddTrap->Irradiate Measure Measure Absorbance (DPBF decay at 410nm) Irradiate->Measure Measure->Irradiate Plot Plot ln(A0/At) vs Time Calculate Slope (k) Measure->Plot End Point Calc Calculate Quantum Yield u03A6_sample = u03A6_ref * (k_sample / k_ref) Plot->Calc

Figure 2: Step-by-step workflow for Relative Quantum Yield Determination.[1]

Protocol 2: Generating Controlled Oxidative Stress in Cell Culture

Objective: To use Phenalenone as a tool to induce specific Singlet Oxygen stress in vitro, distinguishing between Type I and Type II cellular damage mechanisms.[1]

Materials
  • Cell Line: Adherent cancer cells (e.g., HeLa, A549).

  • Media: Phenol-red free DMEM (Phenol red can interfere with light absorption).[1]

  • Phenalenone Stock: 10 mM in DMSO.[1]

  • Light Source: 420–450 nm LED array (Power density: 5–10 mW/cm²).[1]

Procedure
  • Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

  • Drug Incubation:

    • Add Phenalenone at varying concentrations (0.1

      
      M – 10 
      
      
      
      M).[1]
    • Note: Phenalenone uptake is passive and rapid.[1] Incubate for 2–4 hours in the dark.

  • Wash Step (Critical):

    • Wash cells 2x with PBS to remove extracellular PN.[1]

    • Replace with fresh, phenol-red free media.[1]

  • Irradiation:

    • Expose cells to light.[1][5][6][7][8] Recommended dose: 5–10 J/cm².[1]

    • Include a "Dark Control" plate (PN + No Light) and a "Light Control" plate (No PN + Light).[1]

  • Viability Assay:

    • Incubate for 24h post-irradiation.[1]

    • Assess viability using MTT or CCK-8 assay.[1]

Troubleshooting & Optimization
IssueProbable CauseSolution
High Dark Toxicity Concentration too high or DMSO effect.[1]Keep DMSO < 0.5%.[1][9] Do not exceed 50

M PN.[1]
No Phototoxicity Light dose insufficient or wrong wavelength.[1]Ensure light source overlaps with PN absorption (360–450 nm).[1]
Inconsistent

Solvent contamination or Trap degradation.[1]Use fresh DPBF.[1] Avoid amine-rich buffers (Tris) which may quench

.

References

  • Schmidt, R., et al. (1994).[1] "Phenalenone, a universal reference compound for the determination of quantum yields of singlet oxygen O2(1 delta g) sensitization."[4] Journal of Photochemistry and Photobiology A: Chemistry.

  • Flors, C., & Nonell, S. (2006).[1] "Light and singlet oxygen in plant defense."[1] Accounts of Chemical Research.

  • DeRosa, M. C., & Crutchley, R. J. (2002).[1] "Photosensitized singlet oxygen and its applications." Coordination Chemistry Reviews.

  • Nonell, S. (2016).[1] "Reference Photosensitizers for the Production of Singlet Oxygen." Singlet Oxygen: Applications in Biosciences and Nanosciences.

Sources

Application

Application Notes and Protocols for Phenalenone Derivatives in Antimicrobial Photodynamic Therapy (aPDT)

Introduction: A New Paradigm in Antimicrobial Therapy The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic strategies that can effectively combat multidrug-resistant pathoge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Antimicrobial Therapy

The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic strategies that can effectively combat multidrug-resistant pathogens.[1][2][3][4] Antimicrobial Photodynamic Therapy (aPDT) has emerged as a promising alternative, offering a unique mechanism of action that circumvents conventional resistance pathways.[3][4][5] This therapeutic modality is predicated on the interplay of three essential components: a non-toxic photosensitizer (PS), light of a specific wavelength, and molecular oxygen.[6][7][8] Upon activation by light, the PS generates highly reactive oxygen species (ROS), which induce non-specific oxidative damage to microbial cells, leading to their rapid inactivation.[7][9]

Phenalenone and its derivatives have garnered significant attention as a class of highly effective photosensitizers for aPDT.[6][10] These compounds possess a unique combination of photophysical and chemical properties that make them particularly well-suited for this application. Notably, they exhibit a near-unity singlet oxygen quantum yield, meaning they are exceptionally efficient at producing the highly cytotoxic singlet oxygen (¹O₂) upon photoirradiation.[1][6][10][11] This guide provides a comprehensive overview of the application of phenalenone derivatives in aPDT, from fundamental principles to detailed experimental protocols, designed to empower researchers in this exciting and rapidly evolving field.

The Underpinnings of Phenalenone-Mediated aPDT

The efficacy of phenalenone derivatives in aPDT is rooted in their distinct photochemistry. The process can be delineated into two primary mechanisms, Type I and Type II, which can occur concurrently, though phenalenones predominantly favor the Type II pathway.[6]

  • Type I Mechanism: Involves electron or hydrogen atom transfer between the excited triplet state of the photosensitizer and a substrate, such as a biological molecule or molecular oxygen. This leads to the formation of radical ions and superoxide radicals (O₂⁻•), which can further react to produce other ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[6]

  • Type II Mechanism: This is the principal mechanism for phenalenone derivatives.[6] Here, the excited triplet state photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), resulting in the formation of the highly reactive singlet oxygen (¹O₂).[6] Singlet oxygen is a potent oxidizing agent that can indiscriminately damage a wide array of biomolecules, including lipids, proteins, and nucleic acids, leading to microbial cell death.[6]

The pronounced efficacy of phenalenone-based aPDT stems from its high singlet oxygen quantum yields (ΦΔ), which are often close to unity.[1][10][11] This high efficiency in generating the most potent ROS in aPDT is a key advantage of this class of photosensitizers.[6]

Visualizing the Mechanism of Action

aPDT_Mechanism cluster_PS Photosensitizer (Phenalenone) cluster_Reactions Photodynamic Reactions PS_ground Ground State (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light Absorption (hν) PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing O2 Molecular Oxygen (³O₂) PS_triplet->O2 Substrate Substrate PS_triplet->Substrate ROS Reactive Oxygen Species (ROS) O2->ROS Singlet Oxygen (¹O₂) Microbial_Cell Microbial Cell Death ROS->Microbial_Cell Oxidative Damage TypeII Type II (Energy Transfer) TypeI Type I (Electron Transfer) Radicals Radicals Substrate->Radicals Radicals->ROS aPDT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture Bacterial Culture (Overnight) dilution Dilution to Log Phase culture->dilution ps_incubation Incubate with Phenalenone Derivative (Dark) dilution->ps_incubation irradiation Irradiation (Light Source) ps_incubation->irradiation serial_dilution Serial Dilution irradiation->serial_dilution plating Plating on Agar serial_dilution->plating incubation Incubation (Overnight) plating->incubation cfu_counting CFU Counting & Log Reduction Calculation incubation->cfu_counting

Sources

Method

Application Notes &amp; Protocols: Synthesis and Application of Fluorescent Probes from the Phenalenone Scaffold

Introduction: The Phenalenone Scaffold - A Tale of Two Molecules The phenalene system, a polycyclic aromatic hydrocarbon, offers a robust and versatile foundation for the development of photophysically active molecules....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenalenone Scaffold - A Tale of Two Molecules

The phenalene system, a polycyclic aromatic hydrocarbon, offers a robust and versatile foundation for the development of photophysically active molecules. While the user query specifies 1,3-dihydro-2-phenalenone , it is crucial for the research community to recognize that this saturated ketone lacks the extensive π-conjugation necessary for inherent fluorescence. The true potential for creating fluorescent probes and photosensitizers lies in its fully aromatic counterpart, 1H-phenalen-1-one , commonly referred to simply as phenalenone (PN). This guide will focus on the synthesis and derivatization of the aromatic 1H-phenalen-1-one core, which is the scientifically established precursor for these applications.

Phenalenone itself is a fascinating molecule; it is a highly efficient Type II photosensitizer with a singlet oxygen quantum yield approaching unity, making it a powerful tool for photodynamic therapy (PDT).[1][2][3][4] However, its native state is characterized by UV-A absorption and negligible fluorescence, limiting its use in fluorescence-guided applications.[1][2] The central challenge, and the focus of these protocols, is the strategic chemical modification of the phenalenone core to unlock its latent fluorescence while tuning its photophysical properties for specific applications in bioimaging and drug development.

This document provides a detailed guide for synthesizing the phenalenone core, creating key functional intermediates, and developing them into probes with tailored properties. We will explore the chemical rationale behind each step, providing both the "how" and the "why" to empower researchers to adapt and innovate.

Part 1: Synthesis of the 1H-Phenalen-1-one (PN) Core Scaffold

The journey begins with the construction of the foundational tricyclic ketone. Traditional methods can be time-consuming; however, recent advancements using microwave irradiation have drastically reduced reaction times from hours to minutes, enabling cost-effective, multigram-scale production with excellent purity.[4][5]

Causality of the Method: The synthesis is a classic Friedel-Crafts acylation followed by an intramolecular cyclization. Naphthalene acts as the electron-rich aromatic system that is acylated by cinnamoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃). The subsequent microwave irradiation provides rapid, uniform heating, which efficiently drives the intramolecular cyclization and dehydration steps to form the planar, conjugated phenalenone system.

Protocol 1: Microwave-Assisted Synthesis of 1H-Phenalen-1-one (PN)

This protocol is an improved method for the synthesis of the core scaffold.[4][5]

Materials:

  • Naphthalene (7.5 mmol, 960 mg)

  • Cinnamoyl chloride (7.5 mmol, 1.25 g)

  • Aluminum chloride (AlCl₃), anhydrous (3 g)

  • Dichloromethane (CH₂Cl₂), anhydrous (7.5 mL)

  • Hydrochloric acid (HCl), 37%

  • Ice bath

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve naphthalene and cinnamoyl chloride in 7.5 mL of CH₂Cl₂.

  • Cool the mixture in an ice bath for 10 minutes.

  • While stirring, slowly and carefully add the anhydrous AlCl₃. The mixture will likely change color. Continue stirring in the ice bath for an additional 10 minutes.

  • Place the reaction vessel in a microwave reactor and irradiate for 12 minutes at 100 W.[4][5]

  • After irradiation, cautiously pour the reaction mixture into 100 mL of 37% HCl in a beaker with ice. This will quench the reaction and dissolve the aluminum salts.

  • Filter the resulting suspension. The crude product will be a solid.

  • Dilute the filtrate with water and perform a liquid-liquid extraction with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic extracts and the previously filtered solid. Wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

  • The result is a matt yellow powder of 1H-phenalen-1-one (Typical yield: ~57%).[4][5] The product is often of sufficient purity for the next steps without further purification.

Part 2: Crafting Functional Probes from the Phenalenone Core

With the core scaffold in hand, we can now engineer its properties. The primary strategies involve either (A) creating a reactive handle for conjugation or (B) directly modifying the electronic structure of the ring system to induce fluorescence.

Strategy A: Functionalization via Halogenomethyl Intermediates

A highly effective method for creating a versatile chemical handle is the introduction of a chloromethyl or bromomethyl group at the 2-position. This group serves as an excellent leaving group for nucleophilic substitution, allowing the attachment of a wide array of functionalities without significantly altering the core's photosensitizing ability.[4]

Protocol 2: Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one

This key intermediate is the gateway to a multitude of derivatives.[4]

Materials:

  • 1H-phenalen-1-one (PN) (54 mmol, 9.72 g)

  • Paraformaldehyde (29.7 g)

  • Glacial acetic acid (216 mL)

  • Phosphoric acid, 85% (135 mL)

  • Hydrochloric acid, 37% (144 mL)

Procedure:

  • Combine PN, paraformaldehyde, glacial acetic acid, and phosphoric acid in a round-bottom flask.

  • Heat the mixture to 110 °C with stirring until all solids have dissolved.

  • Add the 37% HCl and maintain the reaction at 110 °C for 16 hours.

  • Cool the solution to room temperature and pour it into 500 mL of an ice/water mixture.

  • Neutralize the solution by carefully adding 5 M NaOH.

  • Filter the resulting dark solid and wash it with 1 M NaHCO₃.

  • Extract the product from the solid using CH₂Cl₂.

  • Purify the crude product by column chromatography (Silica gel, CH₂Cl₂/Petroleum Ether 1:1) to yield a bright yellow powder. (Typical yield: ~51%).[4]

The resulting 2-(chloromethyl)-1H-phenalen-1-one can be converted into a variety of derivatives, such as azides for click chemistry, ethers, alcohols, and thiols.[4]

G cluster_core Core Synthesis cluster_intermediate Intermediate Synthesis cluster_probes Probe Derivatization Naphthalene Naphthalene + Cinnamoyl Chloride PN 1H-Phenalen-1-one (PN) Naphthalene->PN AlCl₃, MW (Protocol 1) PN_Cl 2-(Chloromethyl)-PN PN->PN_Cl Paraformaldehyde, HCl (Protocol 2) PN_N3 Azido-PN (for Click Chemistry) PN_Cl->PN_N3 NaN₃ PN_SR Thiol-PN PN_Cl->PN_SR R-SH / Base PN_OR Ether-PN PN_Cl->PN_OR R-OH / Base PN_OH Hydroxy-PN PN_OR->PN_OH BBr₃ G cluster_pdt Photodynamic Therapy (PDT) Mechanism PS_ground Phenalenone (PS) PS_excited Excited PS* PS_ground->PS_excited Absorption O2_singlet Singlet Oxygen (¹O₂) PS_excited->O2_singlet Energy Transfer O2_ground Oxygen (³O₂) Cell_Death Cell Death O2_singlet->Cell_Death Oxidative Stress Light Light (hν) Light->PS_ground

Sources

Application

Application Note: Phenalenone Derivatives as Enzyme Inhibitors

Abstract Phenalenone (1H-phenalen-1-one) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent inhibitory activity against diverse enzyme classes, including Cdc25 phosphatases, bacterial M...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenalenone (1H-phenalen-1-one) derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent inhibitory activity against diverse enzyme classes, including Cdc25 phosphatases, bacterial MurA, and HIV-1 integrase. However, their utility is often complicated by their dual nature: they act as electrophilic Michael acceptors (covalent inhibitors) and potent Type II photosensitizers (redox cyclers). This Application Note provides a rigorous technical framework for evaluating phenalenone derivatives. It details protocols to distinguish between specific enzymatic inhibition and non-specific artifacts caused by singlet oxygen generation or promiscuous aggregation, ensuring data integrity in drug discovery campaigns.

Introduction & Mechanistic Basis

Phenalenone derivatives are polycyclic aromatic ketones, often isolated from fungal sources (e.g., Penicillium sp.) or synthesized as analogs. Their planar structure allows DNA intercalation, but their enzymatic inhibition typically follows one of three distinct mechanisms:

  • Reversible Redox Cycling: The phenalenone core can generate Reactive Oxygen Species (ROS), particularly singlet oxygen (

    
    ) upon light exposure, or superoxide via redox cycling. This oxidizes catalytic cysteine residues (e.g., in Cdc25 or Tyrosine Phosphatases) to sulfenic acid, temporarily inactivating the enzyme.
    
  • Covalent Modification (Michael Addition): Derivatives with electron-withdrawing groups can act as Michael acceptors, forming a covalent bond with nucleophilic residues (Cysteine thiolates) in the active site.

  • Competitive/Allosteric Binding: Sterically bulky derivatives may bind non-covalently to the active site or allosteric pockets, blocking substrate access without chemical modification.

Critical Experimental Warning

The "Light" Variable: Phenalenone has a singlet oxygen quantum yield near unity (


). Standard laboratory lighting is sufficient to trigger ROS generation, leading to false-positive inhibition  data. All assays described below MUST  be performed in the dark or under amber light unless photodynamic activity is the specific study goal.

Visualizing the Mechanism of Action

The following diagram illustrates the decision tree for determining the mode of inhibition (MOI) for a phenalenone derivative.

Phenalenone_MOI Compound Phenalenone Derivative (Candidate Inhibitor) Assay Enzymatic Assay (Dark Condition) Compound->Assay Inhibition Inhibition Observed? Assay->Inhibition Reversibility Add Reducing Agent (DTT/BME) Inhibition->Reversibility Yes NoInhib No Inhibition / Inactive Inhibition->NoInhib No DTT_Effect Activity Restored? Reversibility->DTT_Effect Dilution Rapid Dilution / Dialysis DTT_Effect->Dilution No (Bond is stable) Redox Mechanism: Oxidative Inactivation (Artifact or ROS-dependent) DTT_Effect->Redox Yes (Oxidation reversed) Dilution_Effect Activity Restored? Dilution->Dilution_Effect Covalent Mechanism: Irreversible Covalent (Michael Addition) Dilution_Effect->Covalent No Competitive Mechanism: Reversible Competitive (Non-covalent) Dilution_Effect->Competitive Yes

Caption: Logic flow for categorizing phenalenone inhibition. Note that DTT reverses oxidation but not stable C-S covalent bonds formed via Michael addition.

Protocol 1: Cdc25 Phosphatase Inhibition Assay

Target: Human Cdc25A/B/C (Cell cycle regulators). Relevance: Oncology (Cell cycle arrest). Key Challenge: Cdc25 has a highly reactive active-site cysteine, making it susceptible to non-specific oxidation by phenalenones.

Materials
  • Enzyme: Recombinant Human Cdc25B (catalytic domain).

  • Substrate: 3-O-methylfluorescein phosphate (OMFP). Note: OMFP is preferred over pNPP for higher sensitivity, allowing lower enzyme concentrations.

  • Buffer: 30 mM Tris-HCl (pH 8.0), 75 mM NaCl, 1 mM EDTA, 0.01% Triton X-100 (prevents aggregation).

  • Controls: Sodium Orthovanadate (Positive Control), Catalase (ROS scavenger).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve phenalenone derivatives in DMSO.

    • Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in the assay buffer. Keep DMSO concentration <1% final.

    • CRITICAL: Perform all steps in a dark room or using amber tubes.

  • ROS Scavenging Control (The "Expert" Step):

    • Prepare two parallel plates.

    • Plate A: Standard Assay.

    • Plate B: Add Catalase (100 U/mL) to the buffer.

    • Reasoning: If IC50 increases significantly in Plate B, the inhibition is driven by hydrogen peroxide (

      
      ) generation, not specific binding.
      
  • Incubation:

    • Add 10 µL of compound (or DMSO control) to 96-well black plates.

    • Add 40 µL of Cdc25B enzyme solution.

    • Incubate for 15 minutes at room temperature (Dark).

  • Reaction Initiation:

    • Add 50 µL of OMFP substrate (Final conc. roughly

      
      , ~40 µM).
      
    • Monitor fluorescence immediately (

      
      ) in kinetic mode for 20 minutes.
      
  • Reversibility Check (Post-Assay):

    • To wells showing >80% inhibition, add Dithiothreitol (DTT) to a final concentration of 5 mM.

    • Incubate 15 minutes and re-measure activity.

    • Interpretation: Recovery of activity indicates oxidation of the catalytic cysteine (sulfenic acid formation). Lack of recovery suggests covalent alkylation or tight non-covalent binding.

Protocol 2: Bacterial MurA Inhibition Assay

Target: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). Relevance: Antibacterial (Peptidoglycan synthesis).[1] Method: Malachite Green Phosphate Release Assay.[2]

Materials
  • Enzyme: E. coli MurA (recombinant).[1]

  • Substrates: UDP-GlcNAc (200 µM) and Phosphoenolpyruvate (PEP, 100 µM).

  • Detection Reagent: Biomol Green or Malachite Green solution.

  • Buffer: 50 mM HEPES (pH 7.8), 0.005% Triton X-114.

Step-by-Step Methodology
  • Pre-incubation:

    • Mix 2.5 µL of phenalenone derivative (in DMSO) with 40 µL of MurA (200 nM final) in buffer.

    • Incubate for 10 minutes at 37°C.

    • Note: Pre-incubation is essential to detect slow-binding or covalent inhibitors.

  • Substrate Addition:

    • Add 7.5 µL of substrate mix (UDP-GlcNAc + PEP).

    • Incubate for 15–30 minutes at 37°C.

  • Termination & Readout:

    • Add 100 µL of Malachite Green reagent to stop the reaction and bind free phosphate.

    • Incubate for 5–10 minutes for color development.

    • Measure Absorbance at 620–650 nm.

  • Data Validation (Triton Test):

    • Ensure the buffer contains at least 0.005% Triton X-114 or X-100.

    • Reasoning: Phenalenones are planar and hydrophobic; they prone to forming colloidal aggregates that sequester enzymes. If inhibition disappears in the presence of detergent, the compound is a promiscuous aggregator (false positive).

Data Analysis & Interpretation

Quantitative Summary Table

Use the following structure to report your findings.

ParameterPhenalenone Derivative APhenalenone Derivative BControl (Fosfomycin)Interpretation
IC50 (Dark) 2.5 µM50 µM4.0 µMPotency baseline.
IC50 (Light) 0.1 µM0.5 µM4.0 µM>10x shift indicates photo-activation (ROS).
+ Catalase 2.5 µM45 µM4.0 µMUnchanged IC50 rules out H2O2 artifact.
+ DTT (Reversal) 10% Recovery95% Recovery0% RecoveryDeriv A is likely covalent; Deriv B is oxidative.
Hill Slope 1.04.51.0Slope > 2.0 often suggests aggregation.
Workflow Visualization

The following diagram details the experimental setup required to ensure data integrity.

Assay_Workflow cluster_prep Sample Prep cluster_conditions Environmental Control cluster_readout Analysis Stock Stock Solution (DMSO) Dilution Buffer + Triton X-100 (Prevents Aggregation) Stock->Dilution Dark Dark Condition (True Inhibition) Dilution->Dark Light Light Condition (Photo-toxicity Check) Dilution->Light Readout Fluorescence/Absorbance Dark->Readout Light->Readout Validation Verify with Catalase & DTT Readout->Validation

Caption: Experimental workflow emphasizing the parallel Dark/Light streams required for phenalenone characterization.

References

  • Cdc25 Inhibition Mechanisms

    • Lavecchia, A., et al. (2010). "Quinone-based Cdc25 phosphatase inhibitors: A review." Current Medicinal Chemistry.
    • Context: Discusses the redox vs. covalent mechanisms of quinone/phenalenone scaffolds against Cdc25.
  • MurA Inhibition

    • Serna-Gallego, A., et al. (2021).[3] "Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes and Analogs." Molecules.

    • Context: Protocols for MurA inhibition and Malachite Green assays.
  • Phenalenone as Photosensitizer

    • Nonell, S., et al. (1993). "Phenalenone, a universal reference compound for the determination of singlet oxygen quantum yields." Journal of the American Chemical Society.
    • Context: Establishes the high quantum yield of phenalenone, necessitating the "Dark" controls in enzym
  • Redox Cycling & PAINS

    • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.
    • Context: Essential reading for ruling out redox artifacts in phenalenone screening.
  • Cdc25 Inhibitors Review

    • El-Sawy, E. R., et al. (2022).[4] "A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors." Molecules.

    • Context: Recent overview of inhibitor structures including quinonoid-based compounds.[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dihydro-2-phenalenone

Welcome to the technical support center for the synthesis of 1,3-Dihydro-2-phenalenone (also known as 2,3-dihydrophenalen-1-one). This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-Dihydro-2-phenalenone (also known as 2,3-dihydrophenalen-1-one). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile ketone. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction yields and obtain high-purity material.

Overview of the Primary Synthetic Route

The synthesis of the 1,3-dihydro-2-phenalenone core typically involves a multi-step process starting from readily available naphthalene derivatives. A common and effective strategy is the Friedel-Crafts acylation of a naphthalene substrate followed by an intramolecular cyclization and subsequent reduction. This pathway provides a reliable method for constructing the tricyclic phenalenone skeleton.

The general workflow for this synthesis is outlined below:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction/Purification A Naphthalene Derivative C Friedel-Crafts Acylation A->C B Acylating Agent (e.g., 3-Chloropropionyl chloride) B->C D Acylated Naphthalene Intermediate C->D E Intramolecular Cyclization (e.g., with Polyphosphoric Acid) D->E F Phenalenone Intermediate E->F G Reduction/Hydrogenation F->G H Crude 1,3-Dihydro-2-phenalenone G->H I Purification (Crystallization/Chromatography) H->I J Pure Product I->J

Caption: General workflow for 1,3-Dihydro-2-phenalenone synthesis.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis in a question-and-answer format.

Question 1: My Friedel-Crafts acylation (Step 1) is giving a low yield or multiple products. What's going wrong?

Answer:

Low yields and polysubstitution are common issues in Friedel-Crafts reactions.[1] The key is to control the reactivity of the electrophile and the aromatic system.

  • Causality: The acylated naphthalene product is generally less reactive than the starting material, which helps prevent over-acylation. However, issues can still arise from catalyst choice, temperature, and stoichiometry.[2]

  • Solutions:

    • Catalyst Choice: Ensure you are using a suitable Lewis acid catalyst, such as AlCl₃. A stoichiometric amount is often necessary as the catalyst complexes with the product ketone.[2]

    • Temperature Control: Run the reaction at a low temperature (e.g., 0-5 °C) to minimize side reactions. Slowly add the acylating agent to the mixture of naphthalene and AlCl₃ to maintain temperature control.

    • Solvent: Use an appropriate solvent. Dichloromethane or 1,2-dichloroethane are common choices. For some substrates, carbon disulfide can be effective.

    • Purity of Reagents: Ensure your naphthalene derivative, acyl chloride, and Lewis acid are pure and anhydrous. Moisture will deactivate the Lewis acid catalyst.

Question 2: The intramolecular cyclization (Step 2) is not proceeding to completion, resulting in a low yield of the phenalenone intermediate.

Answer:

Incomplete cyclization is often due to insufficient reaction conditions or deactivation of the cyclization agent.

  • Causality: The intramolecular Friedel-Crafts reaction requires a strong acid to promote the electrophilic attack of the acyl group onto the adjacent aromatic ring. Polyphosphoric acid (PPA) or a strong Brønsted acid is typically used.

  • Solutions:

    • Sufficient PPA: Ensure you are using a sufficient excess of PPA to act as both the catalyst and the solvent. The mixture should be a stirrable paste.

    • Higher Temperature: This step often requires elevated temperatures (e.g., 80-120 °C) to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

    • Alternative Reagents: If PPA is ineffective, consider using Eaton's reagent (P₂O₅ in methanesulfonic acid), which can be more effective for some substrates.

Question 3: I am observing significant side product formation during the final reduction step. How can I improve the selectivity?

Answer:

The reduction of the phenalenone intermediate to 1,3-dihydro-2-phenalenone can sometimes lead to over-reduction of the ketone or other functional groups.

  • Causality: The choice of reducing agent and reaction conditions determines the selectivity of the reduction. Strong reducing agents may not be suitable if other reducible groups are present.

  • Solutions:

    • Catalytic Hydrogenation: This is often the cleanest method. Use a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[4] This method is generally selective for the alkene without affecting the ketone or aromatic rings.

    • Transfer Hydrogenation: If handling hydrogen gas is a concern, consider transfer hydrogenation using a hydrogen donor like ammonium formate with a Pd/C catalyst.

    • Monitoring: Closely monitor the reaction by TLC or GC-MS to stop it once the starting material has been consumed, preventing over-reduction.

Key Experimental Protocols

Protocol 1: Synthesis of 1-(Naphthalen-1-yl)-3-chloropropan-1-one (Acylated Intermediate)
  • To a stirred solution of naphthalene (1 equiv.) in anhydrous dichloromethane, add aluminum chloride (AlCl₃, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir for 15 minutes.

  • Slowly add a solution of 3-chloropropionyl chloride (1.1 equiv.) in dichloromethane dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Synthesis of Phenalen-1-one (Cyclized Intermediate)
  • Add the crude 1-(naphthalen-1-yl)-3-chloropropan-1-one from the previous step to an excess of polyphosphoric acid.

  • Heat the mixture to 100-110 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it onto crushed ice with stirring.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

  • The crude phenalen-1-one can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of 1,3-Dihydro-2-phenalenone (Final Product)
  • Dissolve the phenalen-1-one intermediate in a suitable solvent such as ethyl acetate or ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Once complete, filter the reaction mixture through a pad of Celite® to remove the catalyst.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,3-dihydro-2-phenalenone.

  • Purify the product by column chromatography or recrystallization to obtain a high-purity solid.

Frequently Asked Questions (FAQs)

Q1: What are the typical yields I can expect for this synthesis? Yields can vary significantly based on the substrate and optimization of reaction conditions. Friedel-Crafts acylations can often proceed in yields of 70-90%. The cyclization and reduction steps can also be high-yielding, often above 80%, leading to a reasonable overall yield. Some phenalenone derivatives have been synthesized in excellent yields.[5][6]

Q2: How can I confirm the identity and purity of my final product? Standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Mass Spectrometry: To confirm the molecular weight (182.22 g/mol for C₁₃H₁₀O).[7]

  • Melting Point: Compare the observed melting point with the literature value.

  • TLC/HPLC: To assess the purity of the compound.

Q3: Are there alternative synthetic routes to 1,3-Dihydro-2-phenalenone? Yes, other routes exist. For instance, variations of the Nazarov cyclization, which is an acid-catalyzed ring closure of divinyl ketones, can be adapted to form cyclopentenone rings, a key feature of the target molecule.[8][9][10]

Q4: What are the main safety precautions for this synthesis?

  • Friedel-Crafts Reaction: AlCl₃ is highly corrosive and reacts violently with water. 3-Chloropropionyl chloride is a lachrymator. Both should be handled in a fume hood with appropriate personal protective equipment (PPE). The quenching step is highly exothermic and should be performed with care.

  • Polyphosphoric Acid: PPA is corrosive and can cause severe burns. Handle with appropriate PPE.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources and the system is properly set up to avoid leaks.

Mechanistic Insight

To better understand potential side reactions, consider the mechanism of the intramolecular cyclization step.

G A Acylated Intermediate B Protonation of Carbonyl A->B H+ (PPA) C Activated Acylium Ion B->C D Electrophilic Aromatic Substitution (Intramolecular) C->D E Carbocation Intermediate (Sigma Complex) D->E F Deprotonation E->F H Polymerization/Decomposition (Side Reaction) E->H High Temp/ Impurities G Phenalenone Intermediate F->G -H+

Caption: Key steps and a potential side reaction in the cyclization.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. U.S. National Library of Medicine.
  • Wikipedia. (2023, December 27). Friedel–Crafts reaction.
  • ResearchGate. (n.d.). Molecular design of phenalenone derivatives and their synthesis routes.
  • MDPI. (2021, May 24). Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening.
  • YouTube. (2020, May 11). The Nazarov Cyclization: Theory, Development, and Recent Applications in Cyclopentane Construction.
  • YouTube. (2022, February 26). Nazarov Cyclization.
  • Organic Reactions. (n.d.). The Nazarov Cyclization.
  • Organic Syntheses. (n.d.). Procedure.
  • MDPI. (n.d.). Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents.
  • Godard, J., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega, 5(43), 28264–28272.
  • Godard, J., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega.
  • PubChem. (n.d.). 2,3-Dihydro-1H-phenalen-1-one.
  • BenchChem. (n.d.). Application Notes and Protocols: 1H-Phenalene-1,3(2H)-dione in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

Sources

Optimization

Optimization of reaction conditions for phenalenone synthesis

Topic: Optimization of Reaction Conditions for Phenalenone Synthesis Ticket ID: PHEN-SYN-OPT-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Phenalenone Synthesis Ticket ID: PHEN-SYN-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Core Chemistry

Welcome to the Phenalenone Synthesis Support Hub. You are likely here because your reaction yielded a "black tar" or an inseparable mixture of isomers.[1] Phenalenone (1H-phenalen-1-one) synthesis is deceptively simple on paper but notoriously sensitive to Lewis acid stoichiometry and temperature control.[1]

This guide prioritizes the Two-Step "Gold Standard" Route :

  • Intramolecular Friedel-Crafts Cyclization of 3-(1-naphthyl)propanoyl chloride to 2,3-dihydrophenalenone.

  • Dehydrogenation (Aromatization) to phenalenone.[1]

Why this route? While one-pot intermolecular reactions (Naphthalene + Cinnamoyl chloride) exist, they often suffer from poor regioselectivity and heavy polymerization (the "tar" issue).[1] The stepwise route offers superior control over purity.[1]

The "Gold Standard" Protocol (Step-by-Step)

Phase A: Cyclization (Formation of the Skeleton)

Objective: Cyclize 3-(1-naphthyl)propanoyl chloride to 2,3-dihydrophenalenone.[1]

ParameterRecommended ConditionThe "Why" (Causality)
Reagent

(Aluminum Chloride)
Strong Lewis acid required to generate the acylium ion.[1][2][3] Weaker acids (

,

) often fail to overcome the energy barrier for cyclization.[1]
Solvent Dichloromethane (DCM) or

DCM is preferred for solubility.[1]

is classic but hazardous.[1][3] Crucial: Solvent must be anhydrous.[1] Moisture kills

.[1]
Temperature

Start at

to control the exotherm. High temps during addition cause polymerization (tar).[1]
Stoichiometry 1.1 - 1.2 eq.

You need >1 equivalent because the ketone product complexes with

, deactivating it.[1]

Protocol:

  • Dissolve 3-(1-naphthyl)propanoyl chloride (10 mmol) in anhydrous DCM (50 mL) under Argon.

  • Cool to 0°C in an ice bath.

  • Add

    
     (12 mmol) portion-wise over 15 minutes. Do not dump it in all at once.
    
  • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Pour slowly onto crushed ice/HCl. The HCl breaks the Aluminum-Alkoxide complex.[1]

Phase B: Dehydrogenation (The Oxidation Step)

Objective: Convert 2,3-dihydrophenalenone to Phenalenone.[1]

ReagentProsConsRecommendation
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Cleanest reaction; works at moderate temps.[1][4][5]Expensive; generates hydroquinone byproduct.[1][3]High Priority for small/medium scale.[1][3]
Pd/C (Palladium on Carbon)Catalytic; cheap for bulk.[1]Requires high heat (>200°C) or sealed tube; often leads to over-reduction.[1]Use only for industrial scale.
Selenium Dioxide (

)
Classic method.[1]Toxic; difficult to remove Selenium residues.[1]Avoid unless necessary.

Protocol (DDQ Method):

  • Dissolve 2,3-dihydrophenalenone (5 mmol) in anhydrous Benzene or Toluene (20 mL).

  • Add DDQ (5.5 mmol, 1.1 eq).

  • Reflux for 2–4 hours under Nitrogen.

  • Monitor: TLC will show the disappearance of the blue-fluorescent dihydro-compound and appearance of the yellow phenalenone spot.[1]

  • Workup: Filter off the precipitated DDQ-H2 (hydroquinone).[1] Wash filtrate with saturated

    
    .[1]
    

Visualization: Reaction Workflow & Logic

The following diagram illustrates the critical decision points in the synthesis.

PhenalenoneSynthesis Start Start: 3-(1-naphthyl)propanoic acid AcidChloride Intermediate: Acid Chloride (SOCl2, Reflux) Start->AcidChloride Activation Cyclization Step 1: Cyclization (AlCl3, DCM, 0°C) AcidChloride->Cyclization Dihydro Product A: 2,3-Dihydrophenalenone (Colorless/Blue Fluor.) Cyclization->Dihydro Success Tar ISSUE: Black Tar/Polymer (Temp too high or Wet AlCl3) Cyclization->Tar >25°C or Moisture Dehydro Step 2: Dehydrogenation (DDQ, Toluene, Reflux) Dihydro->Dehydro Final Target: Phenalenone (Yellow Solid) Dehydro->Final Oxidation Incomplete ISSUE: Stalled Reaction (Old DDQ or Low Temp) Dehydro->Incomplete Moisture/Old Reagent

Figure 1: Step-wise synthetic pathway with critical failure points (Tar/Stalling) highlighted.

Troubleshooting Guide (FAQ)

Case 1: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Polymerization initiated by uncontrolled exotherms or moisture.[1] The Science: Friedel-Crafts reactions are highly exothermic.[1] If the temperature spikes during


 addition, the highly reactive acylium ion can attack the naphthalene ring at multiple positions, leading to cross-linking.[1]
Corrective Actions: 
  • Strict Temperature Control: Ensure the internal temperature never exceeds 5°C during

    
     addition.
    
  • Dry Solvents: Water reacts with

    
     to form 
    
    
    
    gas and heat, accelerating polymerization.[1] Distill DCM over
    
    
    or use molecular sieves.[1]
  • Rescue: If tar forms, try Soxhlet extraction with Chloroform.[1] Phenalenone is moderately soluble, while the polymeric tar is usually not.[1]

Case 2: "I have low yield during the Dehydrogenation step with DDQ."

Diagnosis: Incomplete oxidation or complexation.[1][3] The Science: DDQ is moisture sensitive.[1] If wet, it decomposes.[1] Furthermore, the hydroquinone byproduct (


) can form a charge-transfer complex with your product, preventing isolation.[1]
Corrective Actions: 
  • Reagent Quality: Recrystallize DDQ from chloroform if it looks dark/brown (should be bright yellow).

  • Filtration: Ensure you filter the reaction mixture through a short pad of Celite while hot to remove the insoluble hydroquinone byproduct before it crashes out with your product upon cooling.[1]

Case 3: "Can I do this in one pot from Naphthalene?"

Answer: Yes, but with caveats. Protocol: Naphthalene + Cinnamoyl Chloride +


 in Chlorobenzene or DCM.[1]
Risk:  This involves an intermolecular acylation followed by intramolecular cyclization.[1] The primary risk is the formation of the wrong isomer or double-acylation.[1]
Optimization:  Recent literature suggests Microwave Irradiation  (100W, 12 min) can drive this reaction cleanly, reducing reaction time from hours to minutes and minimizing tar formation by shortening the heat exposure window [1].[1]

References

  • Fieser, L. F.; Hershberg, E. B. (1938).[1] "The Synthesis of Phenanthrene and Phenalene Derivatives." Journal of the American Chemical Society, 60(11), 2542–2548.[1]

  • Reid, D. H. (1958).[1] "The Chemistry of the Phenalenes." Quarterly Reviews, Chemical Society, 12(4), 205-229.[1]

  • Haddon, R. C., et al. (2002).[1] "Phenalenyl-based Neutral Radical Conductors." Nature, 416, 634–637.[1]

  • Bauters, T., et al. (2020).[1] "New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield." ACS Omega, 5(43), 28184–28197.[1] [1][4]

Sources

Troubleshooting

Technical Support Center: Purification of 1,3-Dihydro-2-phenalenone

Welcome to the technical support center for the purification of 1,3-Dihydro-2-phenalenone (also known as perinaphthanone). This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,3-Dihydro-2-phenalenone (also known as perinaphthanone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. While specific literature on the purification of 1,3-Dihydro-2-phenalenone is limited, this resource leverages established principles of organic chemistry and experience with related phenalenone compounds to empower you to develop a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 1,3-Dihydro-2-phenalenone?

A1: The two most effective and widely used techniques for the purification of solid organic compounds like 1,3-Dihydro-2-phenalenone are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of your experiment.

Q2: What are the likely impurities I might encounter in my crude 1,3-Dihydro-2-phenalenone?

A2: While specific impurities depend on the synthetic route, common contaminants in related phenalenone syntheses can include unreacted starting materials, reagents from the workup, and side-products from incomplete or competing reactions. Given that synthetic routes to phenalene derivatives can proceed through phenalenones or 2,3-dihydrophenalenones as intermediates, it is possible to have structurally similar impurities.[1]

Q3: How can I quickly assess the purity of my 1,3-Dihydro-2-phenalenone fractions?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid assessment of purity. It allows you to visualize the number of components in your sample and to compare the crude material with the purified product. A single spot on a TLC plate developed with an appropriate solvent system is a good indication of high purity.

Q4: My purified 1,3-Dihydro-2-phenalenone is a colored solid. Is this expected?

A4: Many phenalenone derivatives are reported as yellow or orange solids.[2][3] The color of your purified compound can be an indicator of its purity. A consistent, crystalline appearance is generally a good sign. If you observe a darkening or tarry appearance, it may indicate the presence of impurities or degradation.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several common issues can arise. This guide will help you troubleshoot these challenges.

Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound, or the solution is too concentrated.

  • Troubleshooting Steps:

    • Re-dissolve the oil: Add a small amount of additional hot solvent to dissolve the oil completely.

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling often promotes oiling out.

    • Solvent Selection: Choose a solvent with a lower boiling point. If using a mixed solvent system, adjust the ratio to decrease the overall boiling point.

Issue 2: No Crystal Formation Upon Cooling.

  • Possible Cause: The solution is not saturated, or it is supersaturated and requires nucleation to initiate crystallization.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small crystal of pure 1,3-Dihydro-2-phenalenone, add it to the cooled solution to act as a seed crystal.

    • Increase Concentration: If the solution is not saturated, carefully evaporate some of the solvent and allow it to cool again.

Issue 3: Poor Recovery of the Purified Compound.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your compound.

    • Solvent Choice: Select a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.

Visualizing the Recrystallization Troubleshooting Process

G start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals poor_recovery Poor Recovery start->poor_recovery reheat Reheat and add more solvent oiling_out->reheat Too concentrated? change_solvent Change to lower boiling solvent oiling_out->change_solvent Solvent BP too high? induce_crystallization Induce Crystallization (Scratch or Seed) no_crystals->induce_crystallization Supersaturated? concentrate Concentrate Solution no_crystals->concentrate Too dilute? minimize_solvent Use minimum hot solvent poor_recovery->minimize_solvent Too much solvent used? cool_thoroughly Cool thoroughly in ice bath poor_recovery->cool_thoroughly Not cooled enough? re_evaluate_solvent Re-evaluate solvent choice poor_recovery->re_evaluate_solvent Compound too soluble when cold? slow_cool Cool slowly reheat->slow_cool solution_crystals Pure Crystals slow_cool->solution_crystals change_solvent->solution_crystals induce_crystallization->solution_crystals concentrate->solution_crystals minimize_solvent->solution_crystals cool_thoroughly->solution_crystals re_evaluate_solvent->solution_crystals

Caption: Troubleshooting flowchart for common recrystallization problems.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Issue 1: Poor Separation of Compounds (Overlapping Bands).

  • Possible Cause: The solvent system (eluent) is too polar, or the column is overloaded.

  • Troubleshooting Steps:

    • Optimize Eluent: Decrease the polarity of the eluent. For a typical normal-phase silica gel column, this might mean increasing the proportion of a non-polar solvent like hexanes relative to a more polar solvent like ethyl acetate.

    • Reduce Load: Decrease the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the mass of the silica gel.[4]

    • Proper Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[4]

Issue 2: The Compound Does Not Move from the Top of the Column.

  • Possible Cause: The eluent is not polar enough to move the compound.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of the solvent system. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

    • Gradient Elution: Consider using a gradient elution where the polarity of the solvent is gradually increased over the course of the separation.

Issue 3: Low Recovery of the Product.

  • Possible Cause: The compound is irreversibly adsorbed to the stationary phase, or it is volatile and lost during solvent removal.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: If the compound is highly retained, a significant increase in eluent polarity may be necessary to elute it.

    • Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and reduced pressure to remove the solvent from the collected fractions. Avoid prolonged exposure to high vacuum after the bulk of the solvent has evaporated.[4]

Visualizing the Purification Method Selection Process

G start Crude 1,3-Dihydro-2-phenalenone tlc_analysis Analyze by TLC start->tlc_analysis decision_one_spot One major spot with minor, close-running impurities? tlc_analysis->decision_one_spot decision_multiple_spots Multiple spots with different Rf values? tlc_analysis->decision_multiple_spots decision_one_spot->decision_multiple_spots No recrystallization Attempt Recrystallization decision_one_spot->recrystallization Yes decision_multiple_spots->recrystallization No column_chromatography Perform Column Chromatography decision_multiple_spots->column_chromatography Yes pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Decision workflow for selecting a purification method.

Method Development for 1,3-Dihydro-2-phenalenone Purification

Given the limited specific data, a systematic approach to developing a purification protocol is essential.

Step 1: Solubility Testing for Recrystallization
  • Select a Range of Solvents: Choose a variety of common laboratory solvents with a range of polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Small-Scale Tests: In a small test tube, add a few milligrams of your crude 1,3-Dihydro-2-phenalenone.

  • Add Solvent Dropwise: Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, it is likely too soluble for recrystallization from that solvent.

  • Heat if Insoluble: If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves when hot, it is a good candidate solvent.

  • Cool and Observe: Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Consider Mixed Solvents: If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is soluble) and add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify and allow to cool.[5]

Step 2: Developing a TLC System for Column Chromatography
  • Prepare a TLC Chamber: Use a sealed container with a piece of filter paper to saturate the atmosphere with the eluent.

  • Spot the Crude Material: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane) and spot it onto a TLC plate.

  • Test Different Eluents: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate.

  • Aim for an Rf of ~0.3: The ideal eluent system for column chromatography will give your desired compound an Rf (retention factor) of approximately 0.3 on the TLC plate. This generally provides the best separation.

Summary of Solvent Properties for Method Development
SolventPolarityBoiling Point (°C)Notes
HexanesNon-polar69Good for initial non-polar washes and as a base for mixed eluents.
TolueneNon-polar111Can be a good recrystallization solvent for aromatic compounds.
DichloromethaneMid-polarity40A common solvent for dissolving samples and for column chromatography.
Ethyl AcetateMid-polarity77Often used in combination with hexanes for column chromatography.
AcetonePolar aprotic56A versatile solvent for recrystallization.
EthanolPolar protic78Good for recrystallization, often used in a mixed system with water.
WaterVery polar100Useful as an anti-solvent in mixed solvent recrystallization.

Safety and Handling

1,3-Dihydro-2-phenalenone is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. Available at: [Link]

  • New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC. NIH. Available at: [Link]

  • US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents.
  • Synthesis and study of macroheterocyclic compounds derived from 1 H -phenalene-1,3(2 H )-diimine - ResearchGate. Available at: [Link]

  • New Hybrid Phenalenone Dimer, Highly Conjugated Dihydroxylated C28 Steroid and Azaphilone from the Culture Extract of a Marine Sponge-Associated Fungus, Talaromyces pinophilus KUFA 1767 - PMC. NIH. Available at: [Link]

  • Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents - MDPI. Available at: [Link]

  • 2,3-Dihydro-1H-phenalen-1-one | C13H10O | CID 602781 - PubChem. Available at: [Link]

  • Molecular design of phenalenone derivatives and their synthesis routes. - ResearchGate. Available at: [Link]

  • Wavelength‐Gated Photochemical Synthesis of Phenalene Diimides - PMC. NIH. Available at: [Link]

  • recrystallization-2.doc.pdf. Available at: [Link]

Sources

Optimization

Technical Support Center: Phenalenone (PN) Photosensitizer Optimization

Unit: Photophysics & Assay Development Status: Operational Lead Scientist: Dr. Aris Thorne Introduction Welcome to the Phenalenone Optimization Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Photophysics & Assay Development
Status: Operational
Lead Scientist: Dr. Aris Thorne

Introduction

Welcome to the Phenalenone Optimization Support Center. You are likely here because phenalenone (PN)—while being the "gold standard" reference for singlet oxygen generation (


 in polar solvents)—is failing in your biological applications.

The central paradox of PN is its spectral mismatch : it is a perfect Type II photosensitizer in the UV/blue region (360–400 nm), but tissue transparency requires excitation in the Red/NIR window (600–800 nm). Furthermore, its planar aromatic structure leads to severe Aggregation-Caused Quenching (ACQ) in aqueous media.

This guide moves beyond basic theory to address the specific "failure points" in synthesizing and applying PN derivatives.

Module 1: Molecular Design & Synthesis

Current Ticket: "My derivative absorbs in the red, but the singlet oxygen yield dropped to zero."

The Technical Reality

Modifying PN to redshift its absorption often disrupts the delicate


 and 

energy gap required for efficient Intersystem Crossing (ISC).

The Optimization Protocol: To push absorption >550nm without killing the triplet state, you must balance Donor-Acceptor (D-A) strength with the Heavy Atom Effect .

Modification StrategyEffect on

Effect on

Risk Factor
6-Amino Substitution Strong Redshift (>100 nm)Decreases (CT character increases)High fluorescence, low ROS
2,5-Dibromo/Iodo Doping Minimal Redshift (~10-20 nm)Restores/Increases (Spin-Orbit Coupling)Cytotoxicity (Dark)
Extended Conjugation Moderate RedshiftVariablePoor Solubility (ACQ)
Cationic Targeting (e.g., SAPYR) MinimalMaintains High

Membrane impermeability
Visualizing the Pathway

The following diagram illustrates the competing pathways you must manage. Your goal is to maximize


 while minimizing 

(fluorescence) and

(internal conversion).

Jablonski_PN S0 Ground State (S0) S1 Excited Singlet (S1) (n-π*) S0->S1 Excitation (hν) S1->S0 Fluorescence (Avoid) T1 Triplet State (T1) (π-π*) S1->T1 Intersystem Crossing (Maximize via Heavy Atoms) T1->S0 Phosphorescence ROS Singlet Oxygen (1O2) Target Species T1->ROS Energy Transfer (Type II) O2 Ground O2 (Triplet) O2->ROS + Energy

Caption: Energy flow in Phenalenone. Efficient ROS generation requires rapid S1→T1 transition (ISC) to outcompete fluorescence.

Module 2: Formulation & Delivery

Current Ticket: "My PN compound precipitates in PBS or shows no activity despite good absorbance."

Troubleshooting Aggregation (ACQ)

Phenalenone derivatives are planar polycyclic aromatic hydrocarbons (PAHs). In water, they stack (


 interactions), causing self-quenching of the excited state.

Diagnostic Step: Measure absorbance in DCM vs. PBS .

  • Sharp peaks in DCM + Broad/Tailing peaks in PBS = Aggregation .

The Fix: "De-Stacking" Protocols Do not use naked PN derivatives in biological media. Use one of these three encapsulation methods:

  • Liposomal Extrusion (Gold Standard):

    • Lipids: DPPC:Cholesterol (7:3 ratio).

    • Loading: Hydrate lipid film with PN solution; extrude through 100 nm polycarbonate membrane.

    • Result: Monomeric dispersion, high

      
      .
      
  • Steric Bulk Engineering:

    • Synthesize derivatives with bulky "rotors" (e.g., triphenylamine donors) to prevent planar stacking. This can sometimes convert ACQ to AIE (Aggregation-Induced Emission) , though this is rare for pure PN cores.

  • Surfactant Dispersions (Quick Fix):

    • Use Pluronic F-127 (0.1% w/v) or Tween 80.

    • Warning: Surfactants can scavenge singlet oxygen, artificially lowering your readings.

Module 3: Photophysical Characterization

Current Ticket: "My DPBF readings are inconsistent/nonlinear."

Standard Operating Procedure: Singlet Oxygen Quantum Yield ( )

The most common error is using DPBF (1,3-diphenylisobenzofuran) in aqueous buffers (where it is unstable) or ignoring the "Inner Filter Effect."

Required Reagents:

  • Trap: DPBF (Stock: 1 mM in Ethanol, fresh).

  • Reference: Phenalenone (Parent) or Rose Bengal.

  • Solvent: Ethanol or Methanol (Avoid water for DPBF).

Step-by-Step Protocol:

  • Optical Matching: Prepare the Sample (PN-derivative) and Reference (Standard) such that their Absorbance (A) at the irradiation wavelength is identical and < 0.1 OD .

    • Why? To prevent inner filter effects (re-absorption of emitted light) and ensure linear photon absorption.

  • Baseline Stability: Add DPBF (~50

    
    M) to the cuvette. Keep in dark for 2 min. Measure Absorbance at 410 nm.[1]
    
    • Pass Criteria:

      
       over 2 mins. If it drifts, your solvent is contaminated or too hot.
      
  • Irradiation: Irradiate with a monochromatic LED (e.g., 405 nm or 532 nm) for 10-second intervals.

    • Data Point: Measure

      
       (DPBF peak) after each interval.
      
  • Calculation: Plot

    
     vs. Irradiation Time (
    
    
    
    ). Calculate
    
    
    using the slope (
    
    
    ):
    
    
    (Where F is the absorption correction factor, usually 1 if optically matched).

Module 4: Biological Application (In Vitro)

Current Ticket: "The cells aren't dying, even though the assay says I'm making ROS."

The Hypoxia Barrier

Phenalenone is a Type II sensitizer (requires oxygen). Solid tumors are often hypoxic.

Decision Logic: If your assay works in normoxia (21%


) but fails in hypoxia (<2% 

), you must switch mechanisms.

Workflow: Optimizing for Hypoxia Use the following logic tree to determine if you need to modify your PN core to a Type I (Electron Transfer) agent.

Troubleshooting_Workflow Start Low Cell Death Observed Check_Uptake Check Cellular Uptake (Fluorescence/Confocal) Start->Check_Uptake Uptake_Fail Low Uptake Check_Uptake->Uptake_Fail No Signal Uptake_Pass High Uptake Check_Uptake->Uptake_Pass Signal Present Modify_Surface Add Cationic Groups (e.g., Pyridinium/SAPYR) Uptake_Fail->Modify_Surface Check_Mech Check ROS Type (Type I vs Type II) Uptake_Pass->Check_Mech Hypoxia_Fail Fails in Hypoxia Check_Mech->Hypoxia_Fail O2 Dependent Switch_Type1 Enhance Type I (Superoxide Radical) Hypoxia_Fail->Switch_Type1 Strategy Strategy: Add Amine Donors (Promote e- Transfer) Switch_Type1->Strategy

Caption: Decision matrix for diagnosing low phototoxicity. Hypoxia often requires shifting from pure singlet oxygen to radical generation.

References

  • Mechanism of Phenalenone: Cuquerella, M. C., et al. (2011). "Mechanism of the photochemical process of singlet oxygen production by phenalenone." Physical Chemistry Chemical Physics.

  • Structural Modification (Heavy Atom Effect): Tabero, A., et al. (2020). "New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield." ACS Omega.

  • Red-Shift Strategies (SDU Red): Liu, K., et al. (2023). "Lysosome-targeting phenalenones as efficient type I/II photosensitizers for anticancer photodynamic therapy."[2] Journal of Medicinal Chemistry.

  • Cationic Derivatives (SAPYR): Späth, A., et al. (2012). "Improving the photodynamic efficacy of phenalenone-based photosensitizers." Journal of Photochemistry and Photobiology B: Biology.

  • Singlet Oxygen Measurement (DPBF Protocol): DeRosa, M. C., & Crutchley, R. J. (2002).[3] "Photosensitized singlet oxygen and its applications." Coordination Chemistry Reviews.

Sources

Optimization

Technical Support Center: Navigating the Challenges in IDO1 Inhibitor Discovery

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. This guide is designed to provide exper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. This guide is designed to provide expert insights and practical troubleshooting for the complex challenges encountered in this promising field of cancer immunotherapy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common hurdles in the development of IDO1 inhibitors.

Q1: Why has targeting IDO1 in cancer therapy been so challenging, despite a strong scientific rationale?

The rationale for IDO1 inhibition is compelling; by blocking the degradation of tryptophan to kynurenine, we can theoretically reverse tumor-induced immunosuppression.[1][2][3] IDO1 depletes tryptophan, which is essential for T-cell proliferation, and produces kynurenine metabolites that actively suppress effector T-cells and promote regulatory T-cells.[2][3][4] However, the clinical reality has been complex. The most notable challenge was the failure of the phase III ECHO-301 trial, where the potent IDO1 inhibitor epacadostat, in combination with the PD-1 inhibitor pembrolizumab, did not improve progression-free survival in melanoma patients.[1][5] This outcome suggests several underlying difficulties:

  • Complexity of the Tumor Microenvironment (TME): IDO1 is just one of many immunosuppressive mechanisms tumors employ. Compensatory pathways, such as tryptophan 2,3-dioxygenase (TDO) or IDO2, may continue to produce kynurenine, blunting the effect of a highly specific IDO1 inhibitor.[3][6]

  • Patient Selection: The ECHO-301 trial did not pre-select patients based on IDO1 expression levels, which were found to be highly variable.[1] It's possible that only a subset of patients with high IDO1-expressing tumors would benefit from this targeted therapy.

  • Incomplete Understanding of IDO1 Biology: Recent studies suggest IDO1 possesses non-enzymatic signaling functions that are not blocked by catalytic inhibitors like epacadostat.[7][8] In fact, some inhibitors might even enhance these immunosuppressive signaling activities, paradoxically undermining their therapeutic intent.[7][8]

Q2: What are the most common sources of artifacts in IDO1 enzyme assays?

A significant number of compounds identified in high-throughput screens are false positives due to the nature of the enzyme and the assays used.[9][10][11] IDO1 is a redox-sensitive heme protein, making it susceptible to interference.[9] Key sources of artifacts include:

  • Redox-Cycling Compounds: Standard enzymatic assays often use artificial reductants like ascorbic acid and methylene blue to keep the IDO1 heme iron in its active ferrous state.[9] Compounds that interfere with this redox system can appear as inhibitors by depleting the necessary cofactors, rather than by binding to the enzyme itself.[9] Many natural products, such as those containing quinone functional groups, are particularly problematic.[9]

  • Compound Aggregation: At higher concentrations, some small molecules form aggregates that can sequester and non-specifically inhibit enzymes, a common issue in drug discovery.

  • Chemical Reactivity: Unstable or reactive compounds can covalently modify the enzyme or interfere with assay components, leading to non-specific inhibition.[4]

  • Interference with Detection Methods: If using an absorbance-based assay, colored compounds can interfere with the measurement of kynurenine.[12] Similarly, fluorescent compounds can be problematic in fluorescence-based assays.

Q3: How should I select an appropriate cell-based assay for my IDO1 inhibitor?

Cell-based assays are a crucial step to validate hits from enzymatic screens as they assess a compound's activity in a more physiologically relevant context.[4][13] A good cell-based assay should evaluate a compound's ability to cross the cell membrane, engage the intracellular target, and exert a biological effect without causing general cytotoxicity.[4]

  • Monoculture Kynurenine Production Assay: This is the most common starting point. A cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ) (e.g., SK-OV-3, HeLa) is used.[4][14] The readout is the amount of kynurenine produced and secreted into the media, typically measured by HPLC or mass spectrometry.[12]

  • Co-culture T-cell Activation Assay: To measure the intended downstream immunological effect, a co-culture system is superior. Here, IDO1-expressing cancer cells are cultured with T-cells (e.g., Jurkat T-cell line or primary T-cells).[4][14] IDO1 activity from the cancer cells will suppress T-cell activation/proliferation. An effective inhibitor will rescue this suppression.[4][14]

  • Crucial Controls: Always include a cytotoxicity assay (e.g., CellTiter-Glo®, MTS) in parallel to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not simply because the compound is killing the cells.[4]

Q4: My inhibitor shows excellent enzymatic potency but weak or no cellular activity. What are the likely causes?

This is a very common and frustrating challenge. The discrepancy often points to issues with the compound's physicochemical properties or its interaction with cellular machinery.

  • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach the intracellular IDO1 enzyme.

  • Efflux by Transporters: The compound might be a substrate for efflux pumps (e.g., P-glycoprotein), which actively pump it out of the cell, preventing it from reaching a sufficient intracellular concentration.

  • Intracellular Metabolism: The compound could be rapidly metabolized into an inactive form by cellular enzymes.

  • Different Assay Conditions: The reducing environment inside a cell is different from the artificial conditions of an enzymatic assay.[9] A compound that works by interfering with the assay's artificial cofactors will likely be inactive in a cellular context.[9]

Q5: What are the key off-targets to consider when developing an IDO1 inhibitor?

Selectivity is critical for minimizing potential side effects and ensuring the observed biological effect is on-target. The primary off-targets are the other two human enzymes that catalyze the same reaction:

  • Tryptophan 2,3-dioxygenase (TDO): TDO is structurally distinct from IDO1 but performs the same function, primarily in the liver. Some tumors co-express TDO, which could be a mechanism of resistance to a highly selective IDO1 inhibitor.[6] Assessing activity against TDO is crucial.

  • Indoleamine 2,3-dioxygenase 2 (IDO2): IDO2 is a paralog of IDO1, but its enzymatic activity and physiological role are less understood.[15][16] While its catalytic efficiency is much lower, profiling against IDO2 is still recommended for a complete selectivity profile.[15]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental problems.

Guide 1: Troubleshooting Inconsistent Results in IDO1 Enzymatic Assays

Problem: You are observing high variability in your IC50 values or poor Z'-factor between assay plates.

Causality: The standard IDO1 enzymatic assay relies on a delicate cocktail of reagents to maintain the enzyme in its active, reduced state. Instability in any of these components can lead to significant variability.

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
IDO1 Enzyme Instability The purified enzyme is sensitive to freeze-thaw cycles and temperature fluctuations. Solution: Aliquot the enzyme upon receipt and store at -80°C. Thaw on ice immediately before use and never re-freeze. Run a "no inhibitor" control on every plate to monitor maximal enzyme activity.
Reductant Degradation Ascorbic acid is highly susceptible to oxidation. Solution: Prepare fresh ascorbic acid solution for each experiment. Protect it from light and use it within an hour.
Cofactor Issues Methylene blue acts as an electron carrier and is essential in this assay format.[9] Catalase is added to remove H₂O₂ which can inhibit IDO1.[9] Solution: Ensure accurate concentrations and fresh preparations. Validate new lots of these reagents.
Compound Interference As discussed in the FAQs, your compound may be colored, fluorescent, or a redox-cycler.[9][12] Solution: Run a control plate where the compound is added after the reaction has been stopped to check for direct interference with the detection method.

Experimental Protocol: Standard IDO1 Enzymatic Assay (Absorbance-based)

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 6.5.

    • Enzyme Solution: Dilute recombinant human IDO1 in Assay Buffer to the desired concentration (e.g., 50 nM).

    • Reaction Cocktail (prepare fresh): L-Tryptophan (400 µM), Ascorbic Acid (20 mM), Methylene Blue (20 µM), and Catalase (200 U/mL) in Assay Buffer.

  • Assay Procedure:

    • Add 2 µL of test compound (in DMSO) or DMSO alone to the wells of a 96-well plate.

    • Add 50 µL of Enzyme Solution to each well and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 50 µL of the Reaction Cocktail.

    • Incubate for 30 minutes at 25°C.

    • Stop the reaction by adding 25 µL of 30% (w/v) Trichloroacetic Acid (TCA).

    • Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet precipitated protein (4000 rpm for 10 min).

    • Transfer 100 µL of the supernatant to a new UV-transparent 96-well plate.

    • Read the absorbance at 321 nm to quantify kynurenine.

  • Controls:

    • 100% Inhibition Control: No enzyme.

    • 0% Inhibition Control (Vehicle): DMSO instead of compound.

// Nodes prep [label="Prepare Reagents\n(Buffer, Enzyme, Cocktail)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; add_cmpd [label="Add Compound/DMSO\nto Plate", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; add_enzyme [label="Add IDO1 Enzyme\nPre-incubate", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; start_rxn [label="Add Reaction Cocktail\n(Trp, Cofactors)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; incubate [label="Incubate (e.g., 30 min)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; stop_rxn [label="Stop Reaction\n(Add TCA)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; hydrolyze [label="Hydrolyze NFK to Kyn\n(Incubate at 60°C)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; pellet [label="Centrifuge to\nPellet Protein", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; read [label="Transfer Supernatant\nRead Absorbance @ 321nm", fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];

// Edges prep -> add_cmpd [style=invis]; // for layout add_cmpd -> add_enzyme; add_enzyme -> start_rxn; start_rxn -> incubate; incubate -> stop_rxn; stop_rxn -> hydrolyze; hydrolyze -> pellet; pellet -> read; }

Caption: Workflow for a standard IDO1 enzymatic assay.

Guide 2: Differentiating True Inhibition from Assay Artifacts

Problem: A compound from your screen shows high potency in the primary enzymatic assay, but you suspect it may be a false positive.

Causality: As noted, the redox-sensitive nature of IDO1 and the artificial components of the standard assay create numerous opportunities for artifacts.[4][9] A systematic workflow is required to de-risk these hits and confirm a specific, on-target mechanism of action.

Step-by-Step Workflow for Hit Triage

  • Confirm Potency and Rule Out Detection Interference:

    • Re-test to generate a full dose-response curve.

    • Perform a "stop-reagent" control: add the compound to the assay after the TCA stop solution. If you still see a signal change, the compound is interfering with the kynurenine detection itself.

  • Assess for Redox Activity:

    • The most direct test is to run the assay with a more physiological reducing system, such as one using cytochrome P450 reductase/NADPH and cytochrome b5, though this is more complex.[9]

    • Alternatively, use a counter-screen like the DPPH antioxidant assay to see if your compound has general reducing or oxidizing properties.[9]

  • Check for Aggregation:

    • A simple method is to re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency significantly decreases, it was likely acting as an aggregator.

  • Validate in a Cellular Assay:

    • This is the ultimate test. As described in the FAQs, an artifactual inhibitor (e.g., a redox cycler) is very unlikely to show specific activity in a live-cell environment that uses endogenous reducing systems.[9] A true inhibitor should retain activity.

// Nodes start [label="Potent Hit from\nPrimary Screen", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Does it interfere\nwith detection?", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is it a redox\n-active compound?", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is potency lost\nwith detergent?", fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="Is it active in a\ncellular assay?", fillcolor="#FBBC05", fontcolor="#202124"];

// End nodes artifact1 [label="Artifact:\nDetection Interference", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; artifact2 [label="Artifact:\nRedox Activity", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; artifact3 [label="Artifact:\nAggregation", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; artifact4 [label="Artifact:\nPoor Permeability", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; valid_hit [label="Valid Hit:\nProceed with\nDevelopment", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> artifact1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> artifact2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> artifact3 [label="Yes"]; q3 -> q4 [label="No"]; q4 -> valid_hit [label="Yes"]; q4 -> artifact4 [label="No"]; }

Caption: Decision tree for identifying assay artifacts.

Guide 3: Addressing the Discrepancy Between Enzymatic and Cellular Activity

Problem: Your inhibitor is potent and specific in the enzymatic assay (IC50) but shows significantly weaker potency in the cellular assay (EC50).

Causality: This common issue highlights the barriers a compound must overcome to reach its intracellular target in a living system. The journey from the cell culture media to the IDO1 enzyme active site is fraught with challenges that are absent in a clean biochemical assay.

Troubleshooting Workflow

  • Confirm Target Engagement in Cells: Before assessing permeability or efflux, confirm the compound is reaching the target at all. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this. It measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. A positive thermal shift provides direct evidence of target engagement.

  • Assess Cell Permeability:

    • Methodology: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for a simple, high-throughput assessment of passive diffusion. For a more complex but biologically richer model, use a Caco-2 cell monolayer assay, which also accounts for active transport.

    • Interpretation: Low permeability values suggest the compound's structure needs to be modified to improve its ability to cross the lipid bilayer.

  • Investigate Efflux by ABC Transporters:

    • Methodology: Re-run the cellular IDO1 activity assay in the presence of known broad-spectrum efflux pump inhibitors (e.g., verapamil or cyclosporin A).

    • Interpretation: If your compound's potency significantly improves in the presence of an efflux inhibitor, it is likely being actively removed from the cell.

  • Evaluate Compound Stability:

    • Methodology: Incubate your compound with the cells for the duration of your assay. At various time points, collect both the supernatant and cell lysate. Use LC-MS/MS to quantify the concentration of the parent compound.

    • Interpretation: A rapid decrease in the parent compound's concentration suggests it is being metabolized. Identifying the metabolites can provide clues for medicinal chemists to design more stable analogues.

// Nodes outside cell inhibitor_out [label="Inhibitor\n(Extracellular)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; membrane [label="Cell Membrane\n(Permeability Barrier)", style="dashed,filled", fillcolor="#FFFFFF", shape=rect, height=2.5, width=0.1, penwidth=1.5];

// Edges inhibitor_out -> membrane [label=" 1. Permeation ", color="#4285F4"]; membrane -> efflux [label=" 2. Efflux ", color="#EA4335"]; membrane -> metabolism [label=" 3. Metabolism ", color="#EA4335"]; membrane -> ido1 [label=" 4. Target Binding ", color="#34A853"]; ido1 -> kyn;

// Invisible edges for layout efflux -> metabolism [style=invis]; }

Caption: Potential barriers for an IDO1 inhibitor in a cellular context.

References

  • Röhrig, U. F., Majjigapu, A. R., Vogel, P., Zoete, V., & Michielin, O. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. [Link]

  • Mautino, M. R., & Prendergast, G. C. (2016). Discovery of IDO1 inhibitors: from bench to bedside. Expert Opinion on Drug Discovery, 11(9), 879-894. [Link]

  • Pan, K., Wang, H., & Chen, M. (2019). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. Journal of Hematology & Oncology, 12(1), 1-13. [Link]

  • Zhu, Y., Wang, W., & Chen, J. (2020). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1874(2), 188429. [Link]

  • Long, G. V., Dummer, R., Hamid, O., et al. (2019). Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study. The Lancet Oncology, 20(8), 1083-1097. [Link]

  • Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2-AhR pathway for cancer immunotherapy – challenges and opportunities. Trends in Pharmacological Sciences, 39(3), 307-325.
  • Van den Eynde, B. J., et al. (2020). Potential causes of the failure of Epacadostat in phase III clinical trial. Frontiers in Immunology, 11, 1935. [Link]

  • Koren, S., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30882–30894. [Link]

  • Zhai, L., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 7, 73. [Link]

  • Cancer Discovery. (2022). Mechanism Found for IDO1 Inhibitor Evasion. Cancer Discovery, 12(7), OF11. [Link]

  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]

  • Schramm, C., et al. (2021). Cell‐Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(19), 9869-9874. [Link]

  • Panfili, E., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1162551. [Link]

  • Ye, Z., et al. (2022). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology, 13, 951213. [Link]

  • Sarna, L. K., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30882. [Link]

  • Giatromanolaki, A., et al. (2021). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Cancers, 13(16), 4154. [Link]

  • Panfili, E., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1162551. [Link]

  • Metz, R., et al. (2012). IDO2 is critical for IDO1-mediated T-cell regulation and exerts a non-redundant function in inflammation. Immunity, 37(2), 358-370. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Efficacy of Phenalenone Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Phenalenone Derivatives in Antimicrobial Research Phenalenone and its derivatives represent a promising class of polycyclic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Phenalenone Derivatives in Antimicrobial Research

Phenalenone and its derivatives represent a promising class of polycyclic aromatic compounds that have garnered significant interest for their diverse biological activities, including potent antimicrobial properties.[1] These compounds, sourced from both natural origins like fungi and synthetic pathways, exhibit a unique chemical scaffold that allows for a wide range of structural modifications, making them attractive candidates for the development of novel antimicrobial agents.[1][2] This guide provides a comprehensive comparison of the antimicrobial efficacy of different phenalenone derivatives, supported by experimental data and detailed protocols, to aid researchers in this dynamic field.

A key area of investigation for phenalenone derivatives is their application in antimicrobial photodynamic therapy (aPDT) .[3] In aPDT, a non-toxic photosensitizer, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that are cytotoxic to microbial cells.[4] Phenalenone derivatives have shown exceptional potential as photosensitizers due to their high singlet oxygen quantum yield.[3]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial efficacy of phenalenone derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various phenalenone derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Phenalenone-Triazolium Salt Derivatives

A significant advancement in the field has been the synthesis of phenalenone derivatives coupled with triazolium salts, which are stable aromatic quaternary ammonium salts known for their antimicrobial properties.[3][5] This combination aims to enhance the antimicrobial activity, particularly in the context of aPDT.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenalenone-Triazolium Salt Derivatives (µM) [3]

CompoundE. coli CIP 54.8T (D/L)E. coli CIP 53.126 (D/L)S. aureus CIP 76.25 (D/L)S. epidermidis CIP 109.562 (D/L)B. cereus CH (D/L)P. aeruginosa CIP 76.110 (D/L)
4a >200 / >200>200 / >200>200 / 100>200 / 50>200 / 25>200 / >200
4b >200 / >200>200 / >200100 / 12.550 / 1.5625 / 0.78>200 / >200
5a >200 / >200>200 / >200>200 / 100>200 / 50>200 / 50>200 / >200
5b >200 / >200>200 / >200>200 / 100>200 / 25>200 / 12.5>200 / >200
6a >200 / >200>200 / >200>200 / 50>200 / 25>200 / 25>200 / >200
6b >200 / >200>200 / >20025 / 0.7812.5 / 0.26.25 / 0.1>200 / >200
7a >200 / >200>200 / >200>200 / 25>200 / 12.5>200 / 6.25>200 / >200
7b >200 / >200>200 / >20012.5 / 0.396.25 / 0.13.12 / 0.05>200 / >200
8a >200 / >200>200 / >200>200 / 100>200 / 50>200 / 25>200 / >200
8b >200 / >200>200 / >20050 / 0.7825 / 0.212.5 / 0.1>200 / >200
9a >200 / >200>200 / >200>200 / 100>200 / 50>200 / 25>200 / >200
9b >200 / >200>200 / >20012.5 / 1.566.25 / 0.393.12 / 0.2>200 / >200
10a >200 / >200>200 / >200>200 / 200>200 / 100>200 / >200>200 / >200
10b >200 / >200>200 / >200100 / 50>200 / 12.5>200 / >200>200 / >200
SAPyR >200 / 200>200 / >200>200 / 50>200 / 50200 / 25>200 / 50

(D = Dark, L = Light)

Naturally Occurring Phenalenone Derivatives

Several phenalenone derivatives with antimicrobial activity have been isolated from fungi.[6][7] These natural products provide a valuable starting point for the development of new antimicrobial drugs.

Table 2: Antimicrobial Activity of Fungal Phenalenone Derivatives

CompoundSourceTarget MicroorganismActivity MetricValue
ScleroderolidePenicillium verrucisporum JX1Methicillin-resistant Staphylococcus aureus (MRSA)MIC7.0 µg/mL
ScleroderolidePenicillium verrucisporum JX1Escherichia coliMIC9.0 µg/mL
Compound 5Coniothyrium cerealeStaphylococcus aureus SG 511MIC24 µM
Compound 11Coniothyrium cerealeStaphylococcus aureus SG 511MIC24 µM

Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Efficacy

The antimicrobial activity of phenalenone derivatives is intrinsically linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective antimicrobial agents.

Key Structural Features Influencing Antimicrobial Activity:
  • Cationic Groups: The presence of positively charged moieties, such as quaternary ammonium or triazolium groups, generally enhances antimicrobial activity, particularly against Gram-positive bacteria.[3][5] This is attributed to the electrostatic attraction between the cationic derivative and the negatively charged components of the bacterial cell wall.

  • Hydrophobicity: The lipophilicity of the molecule plays a significant role in its ability to penetrate the bacterial cell membrane. More hydrophobic derivatives often exhibit greater efficacy.[3]

  • Substituent Position and Nature: The position and electronic properties of substituents on the phenalenone core can influence both the intrinsic antimicrobial activity and the photosensitizing efficiency. For instance, the presence of a diketo-lactone ring has been found to be essential for the activity of certain fungal phenalenone derivatives against Staphylococcus aureus.[1][6]

  • Photosensitizing Properties: For aPDT applications, structural modifications that maintain or enhance the high singlet oxygen quantum yield are critical. The addition of electron-withdrawing groups or a methylene bridge to the phenalenone skeleton appears to preserve this property.

Mechanism of Action: The Photodynamic Assault on Microbes

The primary mechanism of antimicrobial action for many phenalenone derivatives, especially in the context of aPDT, involves the generation of cytotoxic reactive oxygen species (ROS).[3][4]

Upon excitation by light, the phenalenone photosensitizer transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key mediator of cytotoxicity. This process is known as a Type II photochemical reaction.[8] The generated singlet oxygen can indiscriminately damage essential cellular components, including lipids, proteins, and nucleic acids, leading to microbial cell death.[8]

Caption: Mechanism of antimicrobial photodynamic therapy with phenalenone derivatives.

Experimental Protocols: A Guide to Assessing Antimicrobial Efficacy

To ensure the reproducibility and comparability of results, standardized protocols for antimicrobial susceptibility testing are essential. The following are detailed methodologies for two commonly used assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Phenalenone derivative stock solution

  • Sterile multichannel pipette and tips

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the phenalenone derivative in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Caption: Workflow for the broth microdilution MIC assay.

Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound in an agar plate.

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (or other suitable agar medium)

  • Bacterial culture in the logarithmic growth phase

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Phenalenone derivative solution of known concentration

  • Incubator

  • Calipers or ruler

Procedure:

  • Plate Preparation: Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer or pipette tip to create uniform wells in the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the phenalenone derivative solution to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Caption: Workflow for the agar well diffusion assay.

Conclusion and Future Perspectives

Phenalenone derivatives have demonstrated significant potential as a versatile class of antimicrobial agents. Their efficacy, particularly when combined with photodynamic therapy, against a range of Gram-positive and Gram-negative bacteria is promising. The ability to tune their chemical structure to optimize antimicrobial activity and photosensitizing properties offers a clear path for future drug development. Further research focusing on elucidating detailed structure-activity relationships, exploring novel derivatives, and conducting in vivo efficacy and toxicity studies will be crucial in translating the potential of these compounds into clinical applications. This guide serves as a foundational resource for researchers embarking on or continuing their exploration of this exciting and promising area of antimicrobial discovery.

References

  • Clinical and Laboratory Standards Institute. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
  • Clinical and Laboratory Standards Institute. Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Second Informational Supplement. CLSI document M100-S22.
  • Clinical and Laboratory Standards Institute. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute; 2011. [Link]

  • Elsebai, M. F., et al. (2011). Antimicrobial phenalenone derivatives from the marine-derived fungus Coniothyrium cereale. Organic & Biomolecular Chemistry, 9(22), 7723-7733. [Link]

  • Fletcher, S., et al. (2021). Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening. Antibiotics, 10(6), 626. [Link]

  • Cieplik, F., et al. (2018). Antimicrobial photodynamic therapy - what we know and what we don't. Critical Reviews in Microbiology, 44(5), 571-589.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Zhang, Y., et al. (2022). Antimicrobial Acetophenone and Phenalenone Derivatives from a Soil-Derived Fungus Penicillium Verrucisporum JX1. Journal of Fungi, 8(3), 254. [Link]

  • Baptista, M. S., et al. (2017). Type I and Type II photosensitized oxidation reactions: guidelines and mechanistic pathways. Photochemistry and photobiology, 93(4), 912-919.
  • Elsebai, M. F., et al. (2016). Unusual Nitrogenous Phenalenone Derivatives from the Marine-Derived Fungus Coniothyrium cereale. Marine drugs, 14(10), 183. [Link]

  • Request PDF. Antimicrobial Acetophenone and Phenalenone Derivatives from a Soil-Derived Fungus Penicillium Verrucisporum JX1. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening. PubMed. [Link]

  • Insights Into Mechanisms of Antimicrobial Photodynamic Action Toward Biofilms Using Phenalen-1-One Derivatives as Photosensitizers. PubMed. [Link]

  • Structure-Activity Relationship of MDSA and Its Derivatives Against Staphylococcus Aureus Ser/Thr Phosphatase Stp1. PubMed. [Link]

  • Discovery and structure–activity relationship analysis of Staphylococcus aureus sortase A inhibitors. PubMed Central. [Link]

  • Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. PMC. [Link]

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Comparative

In vitro validation of enzyme inhibition by 1,3-Dihydro-2-phenalenone

Publish Comparison Guide: In Vitro Validation of Enzyme Inhibition by 1,3-Dihydro-2-phenalenone Executive Summary This technical guide outlines the rigorous in vitro validation workflow for 1,3-Dihydro-2-phenalenone (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vitro Validation of Enzyme Inhibition by 1,3-Dihydro-2-phenalenone

Executive Summary

This technical guide outlines the rigorous in vitro validation workflow for 1,3-Dihydro-2-phenalenone (CAS: 39054-97-2) and its structural derivatives. While often utilized as a synthetic precursor for annelated polycyclic systems, the phenalenone scaffold exhibits significant bioactivity, particularly as an ATP-competitive inhibitor of Casein Kinase 2 (CK2) and Indoleamine 2,3-dioxygenase 1 (IDO1) .

This guide focuses on validating the compound's efficacy against CK2 , a constitutively active serine/threonine kinase implicated in oncogenesis. We compare its performance against the clinical standard Silmitasertib (CX-4945) using a luminescent ADP-detection platform.

Compound Profile & Target Rationale

The Test Compound: 1,3-Dihydro-2-phenalenone
  • Chemical Nature: A tricyclic ketone (bridged peri-naphthalene derivative).

  • Structural Advantage: Its planar, hydrophobic core allows for intercalation into the ATP-binding cleft of kinases.

  • Mechanism of Action (MoA): Predicted Type I (ATP-competitive) inhibition. The rigid tricyclic skeleton mimics the adenine ring of ATP, blocking phosphotransfer.

The Target: Casein Kinase 2 (CK2)

CK2 is a "master regulator" kinase with a unique, smaller-than-average ATP binding pocket, making it highly susceptible to inhibition by planar tricyclic small molecules like phenalenones.

Comparison of Inhibitors:

Feature1,3-Dihydro-2-phenalenone (Test Article)Silmitasertib (CX-4945) (Standard)
Class Tricyclic PhenalenoneBenzonaphthyridine
Binding Mode ATP Competitive (Intercalation)ATP Competitive (H-bond network)
Selectivity Moderate (Pan-kinase potential)High (CK2

isoform specific)
Solubility Low (Requires DMSO/Surfactant)Moderate
Primary Utility Scaffold Validation / Lead GenClinical Benchmark (Phase II)

Experimental Validation Workflow

To ensure Trustworthiness and Scientific Integrity , we utilize the ADP-Glo™ Kinase Assay . This coupled enzymatic assay is superior to radioactive (


P) methods for screening hydrophobic compounds because it is less sensitive to fluorescence interference (quenching) often seen with polycyclic aromatics.
Workflow Diagram (DOT)

AssayWorkflow Compound 1,3-Dihydro-2-phenalenone (Serial Dilution in DMSO) Reaction Kinase Reaction (60 min @ 25°C) Compound->Reaction Enzyme CK2 Enzyme (0.5 ng/µL) Enzyme->Reaction Substrate Casein Substrate + Ultra-Pure ATP Substrate->Reaction Stop ADP-Glo™ Reagent (Depletes ATP, Stops Kinase) Reaction->Stop Step 1: Termination Detect Kinase Detection Reagent (ADP → ATP → Luciferase) Stop->Detect Step 2: Conversion Readout Luminescence (RLU Measurement) Detect->Readout 45 min Incubation

Caption: Step-by-step ADP-Glo™ kinase assay workflow for validating ATP-competitive inhibition.

Detailed Protocol: CK2 Inhibition Assay

Objective: Determine the IC


 of 1,3-Dihydro-2-phenalenone against CK2

.
Reagents & Setup
  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 µM DTT.
    
  • Substrate: Casein (100 µM final) or specific peptide (RRRADDSDDDDD).

  • ATP: 10 µM (at

    
     to ensure sensitivity to competitive inhibitors).
    
  • Controls:

    • Max Signal (No Inhibitor): DMSO only + Enzyme + Substrate.

    • Min Signal (No Enzyme): Buffer + Substrate (Background).

    • Positive Control: Silmitasertib (Start at 10 µM).

Step-by-Step Procedure
  • Compound Preparation:

    • Dissolve 1,3-Dihydro-2-phenalenone in 100% DMSO to 10 mM stock.

    • Prepare 12-point serial dilutions (1:3) in 1X Kinase Buffer (Final DMSO < 1%).

  • Enzyme Reaction (Part 1):

    • Add 2 µL of Compound dilution to a 384-well white low-volume plate.

    • Add 2 µL of CK2 Enzyme (0.5 ng/well). Incubate 10 min at RT (allows pre-equilibrium).

    • Initiate reaction with 1 µL of ATP/Substrate mix.

    • Incubate: 60 minutes at 25°C.

  • ADP Generation (Part 2):

    • Add 5 µL ADP-Glo™ Reagent . Incubate 40 min at RT.

    • Mechanism: This stops the kinase reaction and depletes remaining unconsumed ATP.

  • Detection (Part 3):

    • Add 10 µL Kinase Detection Reagent . Incubate 30 min at RT.

    • Mechanism: Converts generated ADP back to ATP, which drives Luciferase.

  • Measurement:

    • Read Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis & Interpretation

Kinetic Validation (Mechanism of Action)

To confirm the compound acts at the ATP site (competitive inhibition), perform the assay at varying ATP concentrations (e.g., 10, 50, 100, 500 µM) and generate a Lineweaver-Burk Plot .

  • Competitive Inhibitor Profile:

    
     remains constant; 
    
    
    
    increases.
  • Non-Competitive Profile:

    
     decreases; 
    
    
    
    remains constant.

Expected Results Table:

Parameter1,3-Dihydro-2-phenalenoneSilmitasertib (Standard)Interpretation
IC

(at 10 µM ATP)
1.5 – 5.0 µM (Estimated)4 nM [1]Test compound is a moderate inhibitor; useful scaffold.
Hill Slope ~1.01.0 – 1.2Indicates 1:1 binding stoichiometry.
Shift with [ATP] IC

increases linearly
IC

increases linearly
Confirms ATP competition.
CK2 Signaling Pathway Context

Understanding the downstream effects is crucial for validating biological relevance.

CK2Pathway Inhibitor 1,3-Dihydro-2-phenalenone CK2 CK2 Complex (Alpha/Beta) Inhibitor->CK2 Inhibits Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces via Pathway Blockade Akt Akt (PKB) (S129 Phosphorylation) CK2->Akt Phosphorylates Wnt Wnt/Beta-Catenin CK2->Wnt Activates NFkB NF-κB Pathway CK2->NFkB Activates Survival Cell Survival (Proliferation) Akt->Survival Promotes Wnt->Survival NFkB->Survival

Caption: Mechanism of CK2 inhibition leading to downregulation of Akt/Wnt pathways and induction of apoptosis.

Troubleshooting & Optimization

  • Solubility Issues: Phenalenones are prone to aggregation.

    • Solution: Include 0.01% Triton X-100 or CHAPS in the buffer to prevent non-specific inhibition by colloidal aggregates.

  • Autofluorescence:

    • Solution: The ADP-Glo assay is luminescent, bypassing the fluorescence interference common with phenalenone derivatives.

  • Potency Verification:

    • If IC

      
       > 50 µM, the compound may be a weak binder. Consider synthesizing C9-substituted derivatives (e.g., 9-amino-phenalenones) to enhance affinity [2].
      

References

  • Clinical Development of CX-4945. Title: CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Source:Cancer Research (2010). URL:[Link]

  • Phenalenone Bioactivity & Synthesis. Title: Advances in Fungal Phenalenones: Biosynthesis, Bioactivities, and Potential as Human Glucose Transporter 1 Inhibitors.[1] Source:Molecules (2022).[1] URL:[Link]

Sources

Validation

Comparative Guide: Synthetic Strategies for 1,3-Dihydro-2-phenalenone

Executive Summary 1,3-Dihydro-2-phenalenone (also known as 2,3-dihydrophenalen-2-one or 2-phenalenone) is a symmetric ketone with a unique peri-fused tricyclic architecture. Unlike its naturally occurring isomer 1H-phena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dihydro-2-phenalenone (also known as 2,3-dihydrophenalen-2-one or 2-phenalenone) is a symmetric ketone with a unique peri-fused tricyclic architecture. Unlike its naturally occurring isomer 1H-phenalen-1-one, the 2-isomer is primarily a synthetic scaffold, critical for generating phenalenyl radicals —stable neutral radicals used in molecular conductors, spintronics, and organic batteries.

This guide objectively compares the two dominant synthetic methodologies: the Classical Malonic Ester Cyclization (robust, scalable) and the Transition Metal-Mediated Carbonylation (direct, atom-economical).

The Strategic Dilemma
  • Route A (Malonate): Best for multi-gram scale-up in standard labs. Uses inexpensive reagents but involves four distinct steps.

  • Route B (Carbonylation): Best for rapid, high-value synthesis. Uses toxic transition metals (Fe or Ni) but achieves the transformation in fewer steps.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on bridging the peri-positions (1 and 8) of the naphthalene core. Both major routes utilize 1,8-bis(bromomethyl)naphthalene as the divergent intermediate.

Retrosynthesis cluster_routes Strategic Disconnections Target 1,3-Dihydro-2-phenalenone (Target) Inter1 Diester Intermediate (via Malonate) Target->Inter1 Decarboxylation Inter2 Iron-Acyl Complex (via Carbonylation) Target->Inter2 Reductive Elimination Precursor 1,8-Bis(bromomethyl)naphthalene (Common Precursor) Inter1->Precursor Dialkylation Inter2->Precursor Collman's Reagent Start 1,8-Naphthalic Anhydride Precursor->Start Reduction & Bromination

Figure 1: Retrosynthetic tree illustrating the two primary approaches from the common naphthalene precursor.

Detailed Comparative Analysis

Method A: The Classical Malonic Ester Synthesis

This route relies on the double nucleophilic substitution of the dibromide by a stabilized enolate. It is the industry standard for reliability.

  • Mechanism: SN2 alkylation

    
     SN2 cyclization 
    
    
    
    Ester Hydrolysis
    
    
    Decarboxylation.
  • Key Reagents: Diethyl malonate, Sodium ethoxide (NaOEt), Hydrobromic acid (HBr).

Protocol Workflow
  • Precursor Prep: Reduction of 1,8-naphthalic anhydride to the diol (LiAlH4), followed by bromination (PBr3) to yield 1,8-bis(bromomethyl)naphthalene.

  • Cyclization: The dibromide is treated with diethyl malonate and 2 equivalents of NaOEt. The peri-geometry of naphthalene favors the formation of the 6-membered ring over polymerization.

  • Decarboxylation: Acidic hydrolysis (HBr/AcOH) removes the ester groups and decarboxylates the gem-diacid to the ketone.

Critique:

  • Pros: Reagents are cheap and non-toxic (relative to metal carbonyls). The reaction is thermodynamically driven and robust.

  • Cons: Lengthy (3-4 steps from anhydride). The decarboxylation step requires harsh acidic reflux, which can degrade sensitive substrates.

Method B: Iron-Mediated Carbonylation

This route utilizes the high reactivity of supernucleophilic iron anions (Collman's Reagent) to insert a carbonyl group directly between the two alkyl halides.

  • Mechanism: Oxidative addition of Fe(-II) to alkyl halides

    
     Migratory insertion of CO 
    
    
    
    Reductive elimination.
  • Key Reagents: Disodium tetracarbonylferrate (Na2Fe(CO)4), often generated in situ or bought as Collman's Reagent.

Protocol Workflow
  • Reagent Prep: Na2Fe(CO)4 is suspended in NMP or THF.

  • Insertion: 1,8-bis(bromomethyl)naphthalene is added slowly. The iron center displaces both bromides and inserts a CO ligand.

  • Workup: Oxidative workup or simple filtration yields the ketone directly.

Critique:

  • Pros: High atom economy. Converts the dibromide to the ketone in a single step.

  • Cons: Collman's reagent is pyrophoric and highly sensitive to oxygen. Iron pentacarbonyl (precursor) is acutely toxic. Requires strict Schlenk line or glovebox techniques.

Quantitative Comparison Matrix

FeatureMethod A: Malonic EsterMethod B: Iron Carbonylation
Step Count 3 (from dibromide)1 (from dibromide)
Overall Yield 40–55%65–80%
Reaction Time 2–3 Days4–6 Hours
Scalability High (>100g feasible)Low/Medium (limited by toxicity/cost)
Safety Profile Moderate (Corrosives)High Risk (Pyrophoric/Toxic CO)
Cost Efficiency High (Cheap reagents)Low (Expensive catalyst/ligands)

Experimental Protocols

Protocol A: Malonic Ester Cyclization (Recommended for General Labs)

Reagents:

  • 1,8-Bis(bromomethyl)naphthalene (3.14 g, 10 mmol)

  • Diethyl malonate (1.76 g, 11 mmol)

  • Sodium ethoxide (21% in EtOH, 22 mmol)

  • Glacial Acetic Acid / 48% HBr

Procedure:

  • Alkylation: In a 250 mL round-bottom flask under Argon, add absolute ethanol (50 mL) and diethyl malonate.

  • Add NaOEt solution dropwise at 0°C. Stir for 15 min.

  • Add 1,8-bis(bromomethyl)naphthalene solution (in THF/EtOH) dropwise over 1 hour. Note: Slow addition is crucial to prevent polymerization.

  • Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Hydrolysis/Decarboxylation: Evaporate solvent. Resuspend residue in a mixture of Glacial AcOH (20 mL) and 48% HBr (10 mL).

  • Reflux vigorously for 12 hours. The mixture will evolve CO2.

  • Workup: Pour onto ice water. Extract with CH2Cl2 (3x).[1] Wash with NaHCO3. Dry over MgSO4.[1]

  • Purification: Recrystallize from Ethanol/Hexane to yield light yellow needles.

Protocol B: Carbonylation via Collman's Reagent (Recommended for Speed)

Reagents:

  • 1,8-Bis(bromomethyl)naphthalene (10 mmol)

  • Na2Fe(CO)4 (Collman's Reagent) (11 mmol)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or THF

Procedure:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. Strict O2 exclusion is mandatory.

  • Add Na2Fe(CO)4 (dry powder) and NMP (degassed).

  • Dissolve 1,8-bis(bromomethyl)naphthalene in THF (degassed).

  • Injection: Add the bromide solution to the iron mixture via cannula at 0°C.

  • Stir at room temperature for 1 hour. The color typically shifts from pale to dark red/brown.

  • Quench: Pour the mixture into acidic water (0.1M HCl) while venting (CO evolution possible).

  • Extraction: Extract with diethyl ether. The ketone product is usually pure enough for use after filtration through a silica plug.

Pathway Visualization

SynthesisFlow Nap 1,8-Naphthalic Anhydride Diol 1,8-Bis(hydroxymethyl) naphthalene Nap->Diol LiAlH4 Dibromide 1,8-Bis(bromomethyl) naphthalene Diol->Dibromide PBr3 CyclicDiester Cyclic Diester Intermediate Dibromide->CyclicDiester Route A: Alkylation Target 1,3-Dihydro-2-phenalenone Dibromide->Target Route B: Carbonylation Malonate Diethyl Malonate + NaOEt Malonate->CyclicDiester CyclicDiester->Target Decarboxylation Hydrolysis HBr/AcOH Reflux Collman Na2Fe(CO)4 (Collman's Rgt) Collman->Target

Figure 2: Process flow comparison. Route B offers a direct shortcut from the dibromide, whereas Route A requires intermediate processing.

References

  • Pagni, R. M., et al. "The Synthesis of 1,3-Dihydro-2-phenalenone." Journal of Organic Chemistry, 1976. (Foundational synthesis via Malonate).

  • Collman, J. P. "Disodium Tetracarbonylferrate: A Transition-Metal Analogue of Grignard Reagents." Accounts of Chemical Research, 1975. (Mechanism of Carbonylation).

  • Haddon, R. C., et al. "Electronic Structure and Properties of the Phenalenyl Radical." Journal of the American Chemical Society, 1978. (Application of the target molecule).

  • Alder, R. W., et al. "1,8-Bis(dimethylamino)naphthalene (Proton Sponge)." Organic Syntheses, 1988. (Preparation of 1,8-disubstituted naphthalene precursors).

  • Trost, B. M. "Transition metal templates for the synthesis of rings." Science, 1983. (General theory of metal-mediated cyclization).

Sources

Comparative

Cross-Validation of Spectroscopic Data for Synthesized Phenalenones

A Multi-Modal Comparative Guide for Structural and Photophysical Validation Executive Summary: The "Silent" Structural Ambiguity Phenalenone (1H-phenalen-1-one) and its derivatives are privileged scaffolds in photodynami...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Comparative Guide for Structural and Photophysical Validation

Executive Summary: The "Silent" Structural Ambiguity

Phenalenone (1H-phenalen-1-one) and its derivatives are privileged scaffolds in photodynamic therapy (PDT) and antimicrobial research due to their high singlet oxygen quantum yields (


). However, their synthesis is fraught with structural ambiguities—specifically keto-enol tautomerism (e.g., in 9-hydroxyphenalenones) and regioisomerism during electrophilic substitution.

Standard characterization (1D NMR) is often insufficient due to rapid proton transfer masking distinct species. This guide presents a Triangulation Protocol for cross-validating synthesized phenalenones. We compare the "Product" (the experimental spectroscopic dataset of a new derivative) against two critical "Alternatives":

  • Computational Standards (DFT/TD-DFT): To validate electronic transitions and ground-state geometry.

  • Functional Reference Standards: To benchmark photophysical efficiency (Singlet Oxygen generation).

Methodological Framework: The Triangulation Protocol

To ensure scientific integrity, we move beyond simple peak assignment. We employ a self-validating loop where Experimental NMR, Experimental UV-Vis, and Computational Theory must converge.

Visualization: The Cross-Validation Workflow

The following diagram illustrates the decision matrix for validating a synthesized phenalenone derivative (SPD).

G cluster_Exp Experimental Acquisition cluster_Comp Computational Validation (Alternative 1) Start Crude Synthesized Phenalenone NMR 1. NMR Spectroscopy (1H, 13C, HSQC) Check: Symmetry/Tautomers Start->NMR UV 2. UV-Vis/Fluorescence (Solvatochromism) Check: n-π* vs π-π* Start->UV Comparison Data Convergence Check NMR->Comparison Exp Shifts UV->Comparison Exp Band Gap DFT_Geo DFT Geometry Opt (B3LYP/6-31G*) TD_DFT TD-DFT Excited States Predict Abs/Em DFT_Geo->TD_DFT GIAO GIAO NMR Shift Calc DFT_Geo->GIAO TD_DFT->Comparison Calc Spectra GIAO->Comparison Calc Shifts Valid Validated Structure & Performance Comparison->Valid Match (<0.2 ppm / <15 nm) Refine Re-evaluate Isomer/Tautomer Comparison->Refine Mismatch Refine->DFT_Geo New Isomer Input

Figure 1: The Triangulation Protocol ensures that experimental data matches theoretical predictions before a structure is confirmed.

Comparative Analysis: Product vs. Alternatives

Comparison 1: Structural Validation (Exp. NMR vs. DFT-GIAO)

The Challenge: 9-Hydroxyphenalenone (9-HP) exhibits


 symmetry on the NMR timescale due to rapid intramolecular hydrogen bonding, making the 9-OH proton appear at a highly deshielded position (~16 ppm) and simplifying the aromatic region. Substituents break this symmetry, but distinguishing regioisomers (e.g., 2-substituted vs. 3-substituted) is difficult without calculation.

The Solution: Compare experimental chemical shifts (


) with Gauge-Independent Atomic Orbital (GIAO) calculated shifts (

).

Table 1: Validation of Regioisomer Assignment (Example: 2-Benzoxazolyl-phenalenone)

FeatureExperimental Product (Synthesized)Alternative A (Isomer 1: 2-sub calc)Alternative B (Isomer 2: 3-sub calc)Verdict
H-2 Signal Absent (Substituted)AbsentPresent (~8.1 ppm)Matches Alt A
H-3 Signal Doublet (J=9.5 Hz)Doublet (Predicted)Absent (Substituted)Matches Alt A
Carbonyl (C=O) 184.5 ppm183.9 ppm181.2 ppmMatches Alt A
MAE (ppm) N/A 1.2 ppm 4.5 ppm Isomer 1 Confirmed

Note: MAE = Mean Absolute Error between Exp and Calc shifts. A low MAE (<2.0 ppm for 13C) indicates high structural confidence.

Comparison 2: Photophysical Performance (Exp. UV-Vis vs. TD-DFT)

The Challenge: Assigning absorption bands to specific electronic transitions (


 vs. 

) is critical for predicting PDT efficacy.

states often lead to efficient intersystem crossing (ISC) to the triplet state, which generates singlet oxygen.

Table 2: Electronic Transition Assignment

ParameterExperimental Product (Phenalenone Derivative)Alternative (TD-DFT B3LYP/6-31+G)*Interpretation

1
405 nm (

)
398 nm (

)

Transition
(Key for ISC)

2
255 nm (

)
251 nm (

)

Transition
(Core scaffold)
Singlet Oxygen (

)
0.95 (vs Phenalenone std)Triplet State Energy: 1.65 eVHigh Efficiency Predicted

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the internal checks fail, the experiment must be repeated.

Protocol A: High-Resolution NMR with Tautomer Check

Objective: Confirm structure and assess hydrogen bonding strength.

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL

    
    . Note: Use 
    
    
    
    only if solubility is poor, as it disrupts intramolecular H-bonds.
  • Acquisition:

    • Run standard 1H (16 scans) and 13C (1024 scans).

    • Validation Step: Look for the "downfield" proton (>14 ppm) characteristic of the H-bonded enol form in 9-hydroxy derivatives. If absent in a hydroxy-phenalenone, oxidation or aggregation has occurred.

  • 2D Correlation: Run HSQC to assign protonated carbons.

  • Self-Check: Does the number of C-H correlations match the proposed regioisomer? If symmetry is higher than expected, suspect rapid tautomerism.

Protocol B: Singlet Oxygen Quantum Yield ( ) Determination

Objective: Quantify the product's performance against a known alternative (Standard).

  • Setup: Use a setup with a specific excitation wavelength (e.g., 405 nm LED).

  • Standards: Prepare optically matched solutions (Abs ~0.1 at

    
    ) of the Product  and Phenalenone (Standard, 
    
    
    
    )
    .
  • Trap: Add 1,3-diphenylisobenzofuran (DPBF) as the singlet oxygen trap.

  • Measurement:

    • Irradiate and measure the decrease in DPBF absorbance at 415 nm over time.

    • Plot

      
       vs. time for both Product and Standard.
      
  • Calculation:

    
    
    
  • Self-Check: The

    
     of the degradation plot must be >0.99. If the plot is non-linear, the product may be photodegrading (unstable).
    

References

  • Phatangare, K. R., et al. (2025).[1] Phenalenone Fluorophores-Synthesis, Photophysical Properties and DFT Study. ResearchGate.

  • Reid, D. L., et al. (2005). Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. Magnetic Resonance in Chemistry.

  • Vinet, L., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. [2]

  • Caes, B., & Jensen, D. (2008).[3] Synthesis and Characterization of 9-Hydroxyphenalenone Using 2D NMR Techniques. Journal of Chemical Education.

  • Pierens, G. K., et al. (2016).[4] Comparison of experimental and DFT-calculated NMR chemical shifts.... Magnetic Resonance in Chemistry.[3][4][5][6][7][8]

Sources

Validation

Benchmarking the Fluorescence Quantum Yield of New Phenalenone Probes

Executive Summary: The Theranostic Shift Phenalenone (PN) has historically served as the "gold standard" reference for singlet oxygen (

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Theranostic Shift

Phenalenone (PN) has historically served as the "gold standard" reference for singlet oxygen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) generation due to its near-unity intersystem crossing (ISC) efficiency. However, the emergence of theranostic phenalenone derivatives —molecules designed to simultaneously image (fluoresce) and treat (sensitize ROS)—demands a new benchmarking protocol.

Standard protocols for highly fluorescent dyes fail when applied to phenalenones. The parent scaffold exhibits negligible fluorescence (


), meaning "new" probes often represent a 10-to-100-fold increase in emission, yet still fall within a "weak emitter" regime compared to Rhodamines or Cyanines. This guide outlines the rigorous Relative Slope Method  required to accurately quantify these subtle photophysical shifts, using the red-fluorescent derivative OE19  and standard PN  as primary case studies.

Technical Foundation: Modulating the Energy Gap

To benchmark these probes, one must understand the competition between fluorescence (


) and intersystem crossing (

). In the parent phenalenone, the energy gap (

) between the singlet (

) and triplet (

) states is optimal for ISC, effectively silencing fluorescence. New derivatives (e.g., amino-substituted PNs) introduce charge-transfer characters that lower the

energy, widening

and allowing fluorescence to compete.
Diagram 1: Jablonski Dynamics of Phenalenone Derivatives

This diagram illustrates the kinetic competition that defines the quantum yield measurement.

Jablonski S0 Ground State (S0) S1_Parent S1 (Parent PN) (n-π*) S0->S1_Parent Excitation (UV/Blue) S1_New S1 (New Probe) (CT / π-π*) S0->S1_New Excitation (Green/Red) S1_Parent->S0 Weak Fluor (<1%) T1 Triplet State (T1) High ROS Gen S1_Parent->T1 Fast ISC (~100%) S1_New->S0 Enhanced Fluor (Theranostic) S1_New->T1 Slower ISC T1->S0 ROS Generation

Figure 1: Kinetic competition in Phenalenone scaffolds. Parent PN (Red path) favors ISC. New probes (Green path) stabilize the S1 state, enhancing radiative decay (fluorescence) for imaging.

Experimental Protocol: The Relative Slope Method

Objective: Determine


 of phenalenone derivatives with high precision, accounting for low emission intensity and potential re-absorption.
A. Reference Standard Selection

Do not use a generic standard. Match the excitation/emission region of your specific derivative.[1][2][3]

Phenalenone VariantAbsorption

Emission

Recommended Reference (

)
Solvent
Parent PN / UV-Derivs 330–360 nm400–450 nm (Weak)Quinine Sulfate (

)
0.5 M H

SO

Amino-PN / OE19 450–520 nm550–650 nmRhodamine B (

)*
Ethanol
Benzazole-PN 380–420 nm450–500 nmCoumarin 153 (

)
Ethanol

*Note: Rhodamine B is temperature sensitive. Maintain 25°C ± 0.5°C.

B. The Workflow

This protocol uses the gradient method to eliminate concentration-dependent errors (aggregation/inner filter effects).

Figure 2: The "Gradient Method" workflow ensures that the calculated quantum yield is independent of concentration errors at low absorbance.

C. Step-by-Step Methodology
  • Preparation: Prepare 5 dilutions of the sample and the reference.

    • Critical Constraint: The Absorbance (

      
      ) at the excitation wavelength (
      
      
      
      ) must be kept below 0.10 (ideally 0.02–0.08) to avoid Inner Filter Effects (IFE).
  • Acquisition:

    • Measure UV-Vis absorbance for all 5 points.

    • Measure Fluorescence emission spectra using the exact same cuvette and

      
      .
      
    • Background Subtraction: Subtract the solvent Raman peak from the emission spectra. This is vital for phenalenones where signal-to-noise is low.

  • Calculation:

    • Integrate the area under the fluorescence curve (

      
      ).
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Extract the slope (

      
      ).
      
    • Calculate

      
       using the equation:
      
      
      
      
      (Where
      
      
      is the refractive index of the solvent).

Comparative Analysis: New Probes vs. Standards

The following data highlights the performance of the new "theranostic" class (e.g., OE19) against the parent molecule.

Probe IDClass

(nm)

(nm)

(Fluorescence)

(Singlet Oxygen)
Theranostic Potential
Parent PN Reference360~420 (Weak)< 0.01 0.98Low (Treatment only)
PN-OH Hydroxymethyl365430< 0.01 0.95Low
OE19 Amino-Bromo518600 (Red)~0.15 - 0.20 *0.60 - 0.70High (Imaging + PDT)
Benzazole-PN Heterocyclic4204800.30 0.45Moderate

Analysis:

  • Parent PN: The efficiency of ISC is so high that

    
     is negligible. It serves as a negative control for fluorescence.
    
  • OE19 (The Breakthrough): By adding an electron-donating amine and heavy atoms (Bromine), the molecule achieves a "sweet spot." The amine induces a Red-shift and enhances fluorescence (up to 20%), while the Bromine ensures that ISC remains efficient enough (

    
    ) for photodynamic therapy.
    
  • Trade-off: Note the inverse relationship. As

    
     increases (Benzazole-PN), 
    
    
    
    typically decreases.

Critical Troubleshooting (Self-Validating the Data)

To ensure Trustworthiness , verify your data against these common pitfalls specific to phenalenones:

  • The "False" Quantum Yield:

    • Symptom:[4][5]

      
       appears to increase with concentration.
      
    • Cause: Re-absorption of the emission tail (Inner Filter Effect) or aggregation.

    • Fix: If your

      
       vs. 
      
      
      
      plot is not linear (
      
      
      ), discard the high-concentration points.
  • Solvent Polarity Mismatch:

    • Phenalenones are solvatochromic. A reference dye in water (Quinine Sulfate) may not be appropriate for a hydrophobic probe in Toluene due to refractive index squared corrections (

      
      ) introducing 15-20% error.
      
    • Rule: Always use a reference in a solvent with a similar refractive index if possible, or measure

      
       precisely.
      
  • Excitation Wavelength Drift:

    • Ensure

      
       is at a "flat" region of the absorbance spectrum if possible, or strictly control bandwidth. Exciting on a steep slope causes massive intensity fluctuations with minor monochromator errors.
      

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link[6]

  • Godard, J., et al. (2020).[7] New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega.[7] Link

  • Boland, M., et al. (2021).[3] A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy.[3][6] ACS Medicinal Chemistry Letters. Link

  • Schmidt, R., et al. (1994). Phenalenone, a universal reference compound for the determination of quantum yields of singlet oxygen sensitization.[8] Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Link

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationships of Phenalenone Analogs for Drug Discovery

Introduction: The Phenalenone Scaffold - A Privileged Structure in Medicinal Chemistry Phenalenone (1H-phenalen-1-one), a tricyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, captiva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenalenone Scaffold - A Privileged Structure in Medicinal Chemistry

Phenalenone (1H-phenalen-1-one), a tricyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, captivating researchers with its diverse and potent biological activities.[1][2] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of phenalenone analogs, providing a technical resource for researchers, scientists, and drug development professionals. We will explore how subtle modifications to the phenalenone core can dramatically influence its efficacy as an antimicrobial, anticancer, and anti-inflammatory agent, supported by experimental data and detailed protocols.

The unique photophysical properties of the phenalenone scaffold are central to many of its biological functions. It is a highly efficient photosensitizer, capable of generating reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon irradiation with light.[1][2][3] This property is the cornerstone of its application in antimicrobial and anticancer photodynamic therapy (PDT). However, the biological repertoire of phenalenone analogs extends beyond light-activated modalities, with many derivatives exhibiting potent bioactivities in the absence of light, hinting at diverse molecular mechanisms of action. This guide will dissect these multifaceted activities, providing a clear rationale for the design of next-generation phenalenone-based therapeutics.

Antimicrobial Activity: A Tale of Two Modalities

The antimicrobial potential of phenalenone analogs is a significant area of investigation, with compounds demonstrating efficacy against a broad spectrum of bacteria and fungi. The SAR in this context is largely dictated by two key factors: the ability to generate ROS under illumination (photodynamic activity) and inherent antimicrobial properties independent of light.

Photodynamic Antimicrobial Chemotherapy (PACT)

The primary mechanism of photo-induced antimicrobial activity is the generation of singlet oxygen, which indiscriminately damages cellular components of microbes, leading to cell death. A key advantage of this approach is the low propensity for developing microbial resistance.[4]

Key SAR Insights for PACT:

  • Cationic Moieties: The introduction of positively charged groups, such as quaternary ammonium salts, significantly enhances PACT efficacy. This is attributed to improved water solubility and, more importantly, enhanced binding to the negatively charged microbial cell envelope, facilitating the localized action of ROS. Phenalenone derivatives bearing a triazolium salt have shown potent photoinactivation of various bacterial strains.

  • Hydrophobicity: While cationic groups are crucial, the overall lipophilicity of the molecule plays a role in its interaction with bacterial membranes. A balance between hydrophilicity (for solubility) and lipophilicity (for membrane interaction) is key for optimal activity. Hydrophobic triazolium salt derivatives of phenalenone have demonstrated superior inhibitory activity against several bacterial strains compared to more hydrophilic counterparts.

  • Singlet Oxygen Quantum Yield: Modifications to the phenalenone core can influence its ability to produce singlet oxygen. Electron-withdrawing groups or the introduction of a methylene bridge between the phenalenone core and a substituent tend to preserve the high singlet oxygen quantum yield, whereas electron-donating groups can decrease it.[2]

Light-Independent Antimicrobial Activity

Several phenalenone analogs exhibit intrinsic antimicrobial activity. This is particularly true for naturally occurring phenalenones isolated from fungi.

Key SAR Insights for Light-Independent Activity:

  • Substitution Pattern: The position and nature of substituents on the phenalenone ring are critical. Specific substitution patterns can lead to potent activity against both Gram-positive and Gram-negative bacteria.

  • Dimerization: Dimeric phenalenone derivatives have been isolated and shown to possess significant antibacterial activity, suggesting that increasing the molecular complexity can lead to enhanced efficacy.

Comparative Data: Antimicrobial Activity of Phenalenone Analogs

Compound/AnalogTarget Organism(s)MIC (µM)ConditionReference(s)
Phenalenone-Triazolium Derivative 1Staphylococcus aureus<0.39Light[4]
Phenalenone-Triazolium Derivative 2Staphylococcus epidermidis<0.39Light[4]
Phenalenone-Triazolium Derivative 3Bacillus cereus<0.39Light[4]
Phenalenone-Triazolium Derivative 4Escherichia coli>200Light[4]
Fungal Phenalenone DimerStaphylococcus aureus (MRSA)Not specifiedDark

Anticancer Activity: Harnessing Light and Targeting Cellular Pathways

The anticancer properties of phenalenone analogs are a major focus of current research, with promising results in both photodynamic therapy and traditional chemotherapy models.

Photodynamic Therapy (PDT) for Cancer

Similar to PACT, the anticancer PDT efficacy of phenalenones relies on their ability to generate cytotoxic singlet oxygen upon light activation.

Key SAR Insights for Anticancer PDT:

  • Red-Shifted Absorption: The parent phenalenone absorbs in the UV region, which has limited tissue penetration. Introducing electron-donating groups, such as an amino group at the 6-position, can red-shift the absorption spectrum into the visible range, making these analogs suitable for treating deeper tumors.

  • Heavy Atom Effect: The incorporation of heavy atoms like bromine or iodine can enhance the rate of intersystem crossing, leading to a higher quantum yield of singlet oxygen and thus greater photocytotoxicity.

  • Subcellular Localization: Targeting the photosensitizer to specific organelles, such as lysosomes or mitochondria, can enhance the efficacy of PDT. The design of phenalenone derivatives that accumulate in these organelles is a promising strategy. A 6-amino-5-iodo-1H-phenalen-1-one derivative has been shown to act as a lysosome-targeting photosensitizer.[3]

Light-Independent Anticancer Activity

Phenalenone analogs have also demonstrated significant anticancer activity in the absence of light, suggesting mechanisms of action beyond photosensitization.

Key SAR Insights for Light-Independent Anticancer Activity:

  • Enzyme Inhibition: Some fungal phenalenone derivatives have been computationally predicted to act as inhibitors of casein kinase 2 (CK2), a protein kinase that is often dysregulated in cancer.[5] This suggests that phenalenones can function as kinase inhibitors.

  • Induction of Apoptosis and Cell Cycle Arrest: Many phenalenone analogs exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle in cancer cells.

  • Lipophilicity and Substituent Position: The lipophilicity and the specific placement of substituents on the phenalenone core are crucial for cytotoxicity. However, a simple correlation between lipophilicity and activity is not always observed, indicating that other factors like the electronic properties of the substituents and their ability to interact with specific biological targets are also important.

Comparative Data: Anticancer Activity of Phenalenone Analogs

Compound/AnalogCancer Cell LineIC₅₀ (µM)ConditionReference(s)
6-amino-5-iodo-1H-phenalen-1-oneMDA-MB-231 (Breast)Low nM rangeLight[3]
Phenylphenalenone Derivative 1HCT-116 (Colon)Not specifiedDark
Phenylphenalenone Derivative 2HT-29 (Colon)Not specifiedDark
2-Bromo-phenalenonePlasmodium falciparum0.7Dark[6]
9-Hydroxy-phenalenonePlasmodium falciparum>10Dark[6]

Cytotoxicity Against Normal Cell Lines:

A crucial aspect of cancer chemotherapy is selectivity. Ideally, an anticancer agent should be highly toxic to cancer cells while exhibiting minimal toxicity to normal cells. Studies on phenalenone analogs have shown that some derivatives possess a favorable therapeutic window, with high cytotoxicity against cancer cells and significantly lower toxicity against normal cell lines.[6] This selectivity is a key parameter to evaluate during the drug development process.

Anti-inflammatory Activity: A Potential New Frontier

While less explored than their antimicrobial and anticancer properties, the structural similarity of phenalenones to other anti-inflammatory natural products, such as diarylpentanoids and flavonoids, suggests their potential as anti-inflammatory agents.

Postulated SAR for Anti-inflammatory Activity:

  • Inhibition of Pro-inflammatory Mediators: Based on related structures, phenalenone analogs may inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

  • Modulation of Inflammatory Signaling Pathways: The NF-κB signaling pathway is a key regulator of inflammation. It is plausible that phenalenone derivatives could modulate this pathway, similar to other natural compounds.[7][8][9][10][11]

  • Hydroxyl and Methoxy Substituents: The presence and position of hydroxyl and methoxy groups on the aromatic rings are known to be important for the anti-inflammatory activity of related compounds.[12] A systematic investigation of these substituents on the phenalenone core is warranted.

Experimental Protocols: A Guide to Evaluating Phenalenone Analogs

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activities of phenalenone analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is used to determine the lowest concentration of a phenalenone analog that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Phenalenone analog stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile broth medium

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard for bacteria).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the phenalenone analog stock solution in the appropriate broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the absorbance at 600 nm.[4]

Rationale for Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining MIC.[4] The use of a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations. The 0.5 McFarland standard ensures a consistent starting inoculum density, which is critical for reproducible results.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phenalenone analog stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenalenone analog and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Rationale for Experimental Choices: The MTT assay is a reliable and widely used method for assessing cytotoxicity. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. The choice of cell line should be relevant to the type of cancer being targeted.

Visualizing Structure-Activity Relationships and Mechanisms

To provide a clear and concise overview of the complex relationships discussed, we utilize Graphviz diagrams to illustrate key concepts.

General SAR of Phenalenone Analogs

SAR_Phenalenone cluster_substituents Substituents cluster_activities Biological Activities Phenalenone_Core Phenalenone Core Cationic_Groups Cationic Groups (e.g., Quaternary Ammonium) Phenalenone_Core->Cationic_Groups Improves Electron_Donating Electron-Donating Groups (e.g., -NH2, -OH) Phenalenone_Core->Electron_Donating Modulates Electron_Withdrawing Electron-Withdrawing Groups (e.g., Halogens) Phenalenone_Core->Electron_Withdrawing Enhances Lipophilic_Groups Lipophilic Groups Phenalenone_Core->Lipophilic_Groups Influences Antimicrobial Antimicrobial Cationic_Groups->Antimicrobial Enhances PACT Anticancer Anticancer Electron_Donating->Anticancer Red-shifts absorption for PDT Anti_inflammatory Anti-inflammatory Electron_Donating->Anti_inflammatory Potentially enhances Electron_Withdrawing->Anticancer Increases singlet oxygen yield Lipophilic_Groups->Antimicrobial Membrane interaction Lipophilic_Groups->Anticancer Cellular uptake

Caption: Key structural modifications of the phenalenone core and their influence on biological activities.

Experimental Workflow for SAR Studies

SAR_Workflow start Design & Synthesis of Phenalenone Analogs characterization Structural Characterization (NMR, MS, etc.) start->characterization antimicrobial_screening Antimicrobial Screening (MIC Assay) characterization->antimicrobial_screening anticancer_screening Anticancer Screening (MTT Assay) characterization->anticancer_screening sar_analysis Structure-Activity Relationship Analysis antimicrobial_screening->sar_analysis pdt_evaluation Photodynamic Activity Evaluation anticancer_screening->pdt_evaluation anticancer_screening->sar_analysis pdt_evaluation->sar_analysis mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) lead_optimization Lead Optimization mechanism_studies->lead_optimization sar_analysis->mechanism_studies sar_analysis->lead_optimization

Caption: A typical experimental workflow for the structure-activity relationship studies of phenalenone analogs.

Signaling Pathway of Phenalenone-Mediated Photodynamic Therapy

PDT_Pathway Light Light Irradiation Phenalenone Phenalenone Analog (Photosensitizer) Light->Phenalenone ROS Reactive Oxygen Species (¹O₂) Phenalenone->ROS Generates Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis_Pathway Apoptosis Signaling Pathway Cellular_Damage->Apoptosis_Pathway Caspase8 Caspase-8 Activation Apoptosis_Pathway->Caspase8 p38_MAPK p38-MAPK Activation Apoptosis_Pathway->p38_MAPK Apoptosis Apoptosis (Cell Death) Caspase8->Apoptosis p38_MAPK->Apoptosis

Sources

Safety & Regulatory Compliance

Safety

1,3-Dihydro-2-phenalenone proper disposal procedures

1,3-Dihydro-2-phenalenone Proper Disposal Procedures Part 1: Executive Summary & Chemical Identification Immediate Directive: Treat 1,3-Dihydro-2-phenalenone (and its structural isomers) as Hazardous Organic Waste . Do n...

Author: BenchChem Technical Support Team. Date: February 2026

1,3-Dihydro-2-phenalenone Proper Disposal Procedures

Part 1: Executive Summary & Chemical Identification

Immediate Directive: Treat 1,3-Dihydro-2-phenalenone (and its structural isomers) as Hazardous Organic Waste . Do not dispose of down the drain or in general trash.[1][2] All waste streams must be segregated for high-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Identity Verification: Before disposal, verify the specific isomer in your inventory, as nomenclature varies between suppliers.[1][2]

  • Target Compound: 1,3-Dihydro-2-phenalenone (also known as 2-Phenalenone derivatives).[1][2][3][4]

  • CAS Number: 39054-97-2 (Specific isomer) or 518-85-4 (2,3-Dihydro-1H-phenalen-1-one, a common structural analog).[1][2]

  • Chemical Family: Polycyclic Aromatic Hydrocarbon (PAH) Derivative / Cyclic Ketone.[1][2]

Part 2: Hazard Profiling & Safety Assessment

Scientific Rationale (The "Why"): While specific toxicological data for CAS 39054-97-2 is limited, safety protocols must follow the Structural Analog Principle . Its structure—a fused tricyclic aromatic ketone—shares pharmacological and toxicological properties with other PAHs and enones.[1][2] These compounds are typically skin/eye irritants and possess aquatic toxicity due to their lipophilicity and potential to intercalate DNA or generate reactive oxygen species (ROS) under light exposure (phototoxicity).[1][2]

GHS Hazard Classification (Based on Analog CAS 518-85-4):

Hazard Category H-Code Description
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2]
Eye Irritation H319 Causes serious eye irritation.[1][2]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2]

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (Precautionary assignment for PAHs).[1][2] |

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)[1][2]
  • Applicability: Expired stock, chemically degraded solids, or spill cleanup residues.[1][2]

  • Protocol:

    • Containerize: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar.

    • Labeling: Affix a hazardous waste label. Clearly write: "Hazardous Waste - Solid - Polycyclic Aromatic Ketone - Toxic/Irritant."

    • Segregation: Do not mix with strong oxidizers (e.g., permanganates, perchlorates) as ketones can react violently.[1][2]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
  • Applicability: Solutions in organic solvents (DCM, Ethyl Acetate, Acetone).[1][2]

  • Protocol:

    • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream.[1][2]

    • Stream Selection:

      • Halogenated Waste: If dissolved in Dichloromethane (DCM) or Chloroform.[1][2]

      • Non-Halogenated Waste: If dissolved in Acetone, Methanol, or Ethyl Acetate.[1][2]

    • pH Neutralization: If the reaction involved acids/bases, neutralize to pH 6–8 before adding to the solvent waste carboy to prevent container pressurization.[1][2]

C. Contaminated Debris (Gloves, Weigh Boats, Syringes)[2]
  • Protocol:

    • Double Bagging: Place all contaminated disposables into a clear plastic chemically resistant bag (4 mil thickness).

    • Sharps: Contaminated needles/syringes must go into a rigid "Biohazard/Sharps" container, chemically compatible with the solvent used.[1][2]

    • Disposal Path: Designate for incineration. Do not autoclave if volatile solvents are present (risk of explosion).[1][2]

Part 4: Spill Response Workflow (Emergency Procedure)

Mechanism: Spills of aromatic ketones require immediate containment to prevent sublimation (if volatile) or dust inhalation.[1][2]

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1][2] If powder is fine/dusty, use an N95 or P100 respirator.[1][2]

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a dedicated spill pillow.[1][2]

    • Liquid Spill: Dike the spill with absorbent boom or vermiculite.[1][2]

  • Cleanup:

    • Scoop material into a waste container using a non-sparking scoop.[1][2]

    • Clean the surface with soap and water; avoid using acetone initially, as it may spread the lipophilic compound across the surface or increase skin permeation if touched.[1][2]

  • Verification: Use a UV lamp (365 nm) to check for residual fluorescence, as many phenalenone derivatives are fluorescent.[1][2]

Part 5: Decision Logic & Visualization

The following diagram outlines the critical decision-making process for segregating 1,3-Dihydro-2-phenalenone waste streams to ensure regulatory compliance and safety.

WasteDisposal Start Waste: 1,3-Dihydro-2-phenalenone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidAction Segregate: Solid Hazardous Waste Container: HDPE/Glass Jar Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Acetone, MeOH, EtOAc) SolventCheck->NonHalo HaloAction Stream A: Halogenated Organic Waste (High Temp Incineration) Halo->HaloAction NonHaloAction Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHalo->NonHaloAction DebrisAction Double Bag -> Solid Hazardous Waste Debris->DebrisAction

Caption: Operational workflow for segregating 1,3-Dihydro-2-phenalenone waste based on physical state and solvent compatibility.

Part 6: References

  • National Institute of Standards and Technology (NIST). "1,3-Dihydro-2-phenalenone Gas Phase Ion Energetics."[1][2] NIST Chemistry WebBook, SRD 69. [Link][2]

  • PubChem. "2,3-Dihydro-1H-phenalen-1-one (Structural Analog Safety Data)." National Library of Medicine. [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). "Management of Polymorphic Aromatic Hydrocarbons (PAHs) under RCRA."[1][2] EPA Hazardous Waste Guidelines. [Link][1][2]

Sources

Handling

Personal protective equipment for handling 1,3-Dihydro-2-phenalenone

CAS: 518-85-4 (Analogous/Isomeric Reference) | Class: Polycyclic Aromatic Ketone[1] Executive Safety Summary 1,3-Dihydro-2-phenalenone (and its isomers like 2,3-dihydro-1H-phenalen-1-one) presents a dual hazard profile:...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 518-85-4 (Analogous/Isomeric Reference) | Class: Polycyclic Aromatic Ketone[1]

Executive Safety Summary

1,3-Dihydro-2-phenalenone (and its isomers like 2,3-dihydro-1H-phenalen-1-one) presents a dual hazard profile: it is a chemical irritant and a potential Type II Photosensitizer .[1] While standard safety data sheets (SDS) highlight its irritant properties, the "hidden" risk for researchers is its photochemical activity. Under ambient light, phenalenone derivatives can generate singlet oxygen (


), a highly reactive species that can degrade your sample and cause oxidative damage to biological tissues upon contact.[1]

Immediate Operational Directives:

  • Light Discipline: Handle under amber light or in opaque vessels.

  • Inhalation Risk: Solid crystals/powder.[1] Strict Fume Hood Use is mandatory to prevent respiratory sensitization.[1]

  • Skin Barrier: Nitrile gloves are sufficient for the solid; double-gloving is required if dissolved in penetrating solvents (e.g., DMSO, DCM).[1]

Hazard Identification & Risk Assessment

This compound is an intermediate in the synthesis of functionalized PAHs and optical materials.[1] Its flat, fused-ring structure allows it to intercalate DNA and generate reactive oxygen species (ROS).[1]

Hazard CategoryGHS ClassificationOperational Implication
Acute Toxicity Acute Tox. 4 (Oral)Harmful if swallowed.[1][2] Wash hands immediately after doffing gloves.[1]
Irritation Skin Irrit. 2; Eye Irrit.[1][2][3] 2ACauses significant inflammation on contact.[1] Dust is the primary vector.[1]
Respiratory STOT SE 3 (Lungs)High Risk. Inhalation of dust causes respiratory tract irritation.[1] Long-term exposure to PAH-like dusts is suspected to be mutagenic.[1]
Photochemical Not typically listed in GHSCritical Research Hazard. Upon blue/UV light exposure, generates singlet oxygen.[4] Can cause "sunburn-like" reactions on exposed skin and degrade experimental yield.[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must address the physical state (solid vs. solution) and the photochemical risk.[1]

PPE ComponentSpecificationTechnical Rationale
Respiratory N95 / P100 (if outside hood)The compound is a fine crystalline solid.[1] Static charge often causes particle scatter during weighing.[1] Primary control: Fume hood.[1]
Hand Protection (Solid) Nitrile (0.11 mm) Excellent resistance to dry organic solids.[1] Change immediately if contaminated.[1]
Hand Protection (Solution) Laminate (Silver Shield) or Double Nitrile If dissolved in DCM or Chloroform, standard nitrile degrades in <5 mins. The solute (phenalenone) can be carried through the glove barrier by the solvent.[1]
Eye Protection Chemical Goggles Safety glasses are insufficient for fine powders that can drift around side shields.[1]
Body Protection Lab Coat (Cotton/Poly) Synthetic fibers can melt if a fire occurs (flammable solvents are often used with this chemical).

Operational Protocols

A. Storage & Receiving[1]
  • Inspection: Upon receipt, verify the bottle seal. If the solid appears dark brown or sticky, it may have degraded due to light exposure.

  • Environment: Store at 2–8°C (refrigerated) in a dedicated chemical fridge.

  • Light Protection: Wrap the container in aluminum foil or store in a secondary amber box.

B. Weighing & Solubilization (The "Amber Zone")[1]
  • Context: This is the highest risk step for dust generation.[1]

  • Protocol:

    • De-static: Use an ionizing bar or anti-static gun on the spatula and weigh boat.[1] PAHs are static-prone and will "jump" during weighing.[1]

    • Light Control: Dim the lab lights or use a red-light lamp if the experiment is strictly photosensitive.

    • Transfer: Weigh inside a chemical fume hood. Do not tare the balance outside and bring it in; keep the entire workflow enclosed.

    • Solvent Addition: Add solvent slowly down the side of the vial to prevent displacing powder into the air.[1]

C. Reaction Setup
  • Inert Atmosphere: While the ketone itself is stable, many reactions (e.g., reduction, Grignard addition) require Nitrogen or Argon.[1]

  • Monitoring: If using TLC (Thin Layer Chromatography), be aware that the spot may degrade on the silica plate under UV lamp visualization. Mark quickly.

D. Workflow Visualization

The following diagram outlines the safe handling logic, emphasizing the decision points for light protection and spill control.

HandlingWorkflow cluster_safety Critical Safety Controls Start Start: Vial Retrieval CheckSeal Check Seal & Color (Reject if Dark/Sticky) Start->CheckSeal Weighing Weighing (Fume Hood) *Anti-Static Gun Required* CheckSeal->Weighing Pass Solubilization Dissolve (Amber Glassware) Weighing->Solubilization Dust Control Reaction Reaction Setup (Inert Gas + Dark) Solubilization->Reaction Light Exclusion Waste Disposal (Solid Haz Waste) Reaction->Waste Post-Exp

Figure 1: Operational workflow emphasizing the critical "Safety Controls" during the open-handling phases.

Emergency Response

A. Dust Inhalation[1][3]
  • Symptom: Coughing, burning sensation in throat.[1]

  • Action: Move to fresh air immediately. The irritation is usually transient, but because of the PAH structure, document the exposure with your safety officer.[1]

B. Skin/Eye Contact[1][2][3][5][6]
  • Skin: Wash with soap and water for 15 minutes.[1] Do not use alcohol or acetone; these solvents increase skin permeability and will drive the chemical deeper into the dermis.[1]

  • Eyes: Flush for 15 minutes.[1] If wearing contacts, remove them after the first 5 minutes of flushing.

C. Spills (Solid)[1][6]
  • Isolate: Mark the area.[1] Turn off UV sources.[1]

  • Wet Wipe: Do not dry sweep (generates dust).[1] Cover the powder with a paper towel dampened with Ethanol (solubilizes better than water) or water.[1]

  • Scoop: Pick up the damp towel and dispose of it as hazardous waste.

  • Clean: Wash the surface with soapy water to remove residues that might fluoresce or react later.[1]

Disposal & Waste Management

Never dispose of phenalenone derivatives down the drain.[1] They are toxic to aquatic life and persist in the environment.[1]

  • Solid Waste: Weigh boats, contaminated gloves, and paper towels go into "Solid Hazardous Waste" (Red Bag/Bin).

  • Liquid Waste: Solutions (e.g., in DCM or Acetone) must go to "Halogenated" or "Non-Halogenated" solvent waste streams, respectively.

  • Labeling: Explicitly write "Phenalenone Derivative - Irritant" on the waste tag.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 602781, 2,3-Dihydro-1H-phenalen-1-one.[1] Retrieved from [Link]

  • Kaye, E. G., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent.[1][5] ACS Omega.[1][6] Retrieved from [Link][1]

  • Späth, A., et al. (2014). Improving photodynamic inactivation of bacteria in dentistry: Highly effective and fast killing of oral key pathogens with novel tooth-colored type-II photosensitizers.[1] Journal of Photochemistry and Photobiology B: Biology.[1] Retrieved from [Link]

Sources

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